Product packaging for Glyburide-d11(Cat. No.:CAS No. 1189985-02-1)

Glyburide-d11

Cat. No.: B562818
CAS No.: 1189985-02-1
M. Wt: 505.1 g/mol
InChI Key: ZNNLBTZKUZBEKO-ICMLHTDKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glyburide-d11, also known as this compound, is a useful research compound. Its molecular formula is C23H28ClN3O5S and its molecular weight is 505.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28ClN3O5S B562818 Glyburide-d11 CAS No. 1189985-02-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)/i2D2,3D2,4D2,5D2,6D2,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNLBTZKUZBEKO-ICMLHTDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189985-02-1
Record name 5-chloro-2-methoxy-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is Glyburide-d11 and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glyburide-d11, a deuterated analog of the well-established anti-diabetic drug, Glyburide. This document details its chemical properties, structure, and primary applications in a research setting, with a focus on its role as an internal standard in pharmacokinetic and metabolic studies.

Introduction to this compound

This compound is a stable isotope-labeled version of Glyburide, a second-generation sulfonylurea medication used to treat type 2 diabetes.[1][2] In this compound, eleven hydrogen atoms on the cyclohexyl ring have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Glyburide in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS).[3] Its chemical and biological properties are virtually identical to those of Glyburide, but its increased mass allows for clear differentiation in a mass spectrometer.

Chemical Structure and Properties

The core chemical structure of this compound is identical to that of Glyburide, with the exception of the deuterium labeling on the cyclohexyl group. This substitution of hydrogen with deuterium results in a higher molecular weight, which is the key feature for its use as an internal standard.

Chemical Structure of Glyburide:

Chemical Structure of this compound:

The chemical structure of this compound is the same as Glyburide, with the 11 hydrogen atoms on the cyclohexyl ring replaced by deuterium.

Table 1: Comparison of Chemical Properties

PropertyGlyburideThis compound
IUPAC Name 5-chloro-N-(2-(4-((cyclohexylcarbamoyl)sulfamoyl)phenyl)ethyl)-2-methoxybenzamide5-chloro-N-(2-(4-(((cyclohexyl-d11)carbamoyl)amino)sulfonyl)phenyl)ethyl)-2-methoxybenzamide
CAS Number 10238-21-81189985-02-1[4]
Molecular Formula C₂₃H₂₈ClN₃O₅SC₂₃H₁₇D₁₁ClN₃O₅S[4]
Molecular Weight 494.00 g/mol 505.07 g/mol
Appearance White or almost white crystalline powderSolid

Mechanism of Action of the Parent Compound, Glyburide

As a sulfonylurea, Glyburide (and by extension, this compound) lowers blood glucose levels primarily by stimulating insulin secretion from the pancreatic β-cells.[1][2] This action is dependent on the presence of functioning β-cells.

The signaling pathway for Glyburide's action is as follows:

Glyburide_Pathway Glyburide Glyburide SUR1 Sulfonylurea Receptor 1 (SUR1) on Pancreatic β-cell Glyburide->SUR1 Binds to K_ATP_Channel ATP-sensitive K+ Channel (KATP) SUR1->K_ATP_Channel Closes Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Resulting in

Caption: Glyburide Signaling Pathway in Pancreatic β-cells.

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of Glyburide in biological samples. Its utility stems from its similar extraction and ionization properties to the unlabeled drug, while being distinguishable by its higher mass-to-charge ratio (m/z) in mass spectrometry.

Experimental Workflow for Glyburide Quantification

The following diagram illustrates a typical workflow for the quantification of Glyburide in a plasma sample using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Spiking Spike with this compound (Internal Standard) Plasma_Sample->Spiking Extraction Protein Precipitation & Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (Separation) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Glyburide / this compound) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for Glyburide quantification using this compound.

Detailed Experimental Protocol: LC-MS/MS Quantification of Glyburide in Human Plasma

This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.

1. Materials and Reagents:

  • Glyburide analytical standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Standard Solution Preparation:

  • Prepare stock solutions of Glyburide and this compound in methanol (e.g., 1 mg/mL).

  • Prepare working standard solutions of Glyburide by serial dilution of the stock solution with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1 to 500 ng/mL).

  • Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

3. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate Glyburide from matrix components (e.g., start with 95% A, ramp to 5% A over 5 minutes).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Glyburide: e.g., m/z 494.2 → 369.1

      • This compound: e.g., m/z 505.2 → 380.1

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both Glyburide and this compound.

  • Calculate the peak area ratio of Glyburide to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the Glyburide standards.

  • Determine the concentration of Glyburide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of Glyburide. Its use as an internal standard ensures the accuracy and precision of analytical methods by compensating for variations in sample preparation and instrument response. This technical guide provides the fundamental information and a practical experimental framework for the effective utilization of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Glyburide-d11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Glyburide-d11, a deuterated analog of the sulfonylurea drug Glyburide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies utilizing this stable isotope-labeled compound.

Chemical Identity and Physical Properties

This compound is a synthetic, deuterated form of Glyburide, where eleven hydrogen atoms on the cyclohexyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Glyburide in biological matrices.

PropertyValueReference
Chemical Name 5-Chloro-N-[2-[4-[[[(cyclohexylamino-d11)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide[1]
Synonyms Glibenclamide-d11[1]
CAS Number 1189985-02-1[2]
Molecular Formula C₂₃H₁₇D₁₁ClN₃O₅S[2]
Molecular Weight 505.07 g/mol [2]
Appearance Solid-
Melting Point 240-242 °C-
Solubility Slightly soluble in Methanol and DMSO.[2]
Storage Temperature -20°C[2]

Spectroscopic and Chromatographic Data

Detailed spectroscopic and chromatographic data are essential for the accurate identification and quantification of this compound.

Mass Spectrometry

Mass spectrometry is a primary technique for the analysis of this compound, typically in conjunction with liquid chromatography (LC-MS/MS).

Key Mass Spectrometric Parameters:

ParameterValueReference
Ionization Mode Electrospray Ionization (ESI), Positive Mode[3]
Precursor Ion ([M+H]⁺) m/z 505.1-
Common Fragment Ion m/z 369.0 (corresponding to the non-deuterated fragment)-

Note: The fragmentation pattern of this compound is expected to be similar to that of Glyburide, with the primary cleavage occurring at the sulfonylurea bond. The fragment ion at m/z 369.0 corresponds to the loss of the deuterated cyclohexyl isocyanate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for the separation of Glyburide and its deuterated internal standard.

ParameterTypical ConditionsReference
Column C8 or C18[4]
Mobile Phase Acetonitrile and water with additives like formic acid or ammonium acetate[3]
Detection UV at ~230 nm or Mass Spectrometry[5]

Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of Glyburide in biological samples.

Quantification of Glyburide in Human Plasma by LC-MS/MS

This protocol outlines a typical method for the extraction and analysis of Glyburide from human plasma using this compound as an internal standard.[3]

Materials:

  • Human plasma samples

  • This compound (internal standard)

  • Acetonitrile

  • Formic acid

  • Water (HPLC grade)

  • Centrifuge

  • HPLC system coupled with a tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of this compound solution.

    • Precipitate proteins by adding 300 µL of acetonitrile containing 0.1% formic acid.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 HPLC column.

    • Elute with a gradient of acetonitrile and water containing 0.1% formic acid.

    • Monitor the transitions for Glyburide (e.g., m/z 494.0 → 369.0) and this compound (e.g., m/z 505.1 → 369.0) using multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of Glyburide to this compound against the concentration of Glyburide standards.

    • Determine the concentration of Glyburide in the unknown samples from the calibration curve.

Mechanism of Action and Signaling Pathway

As a deuterated analog, this compound is expected to have the same mechanism of action as Glyburide, which is a well-characterized sulfonylurea antidiabetic drug.

Glyburide primarily acts on the pancreatic β-cells to stimulate insulin secretion. It binds to the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (K-ATP) channel. This binding leads to the closure of the K-ATP channels, causing depolarization of the β-cell membrane. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in increased insulin release.

Glyburide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glyburide Glyburide SUR1 SUR1 Receptor Glyburide->SUR1 Binds to K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel Inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Depolarization->Ca_Channel Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Results in Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (MRM Detection) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Glyburide Calibration_Curve->Quantification

References

Glyburide-d11: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glyburide-d11, a deuterated analog of the sulfonylurea drug Glyburide. It is intended to serve as a comprehensive resource for professionals in research, drug development, and analytical sciences. This document covers the fundamental properties of this compound, its primary application as an internal standard in bioanalytical methods, detailed experimental protocols, and the pharmacological context of its non-deuterated counterpart, Glyburide.

Core Properties of this compound

This compound is a stable, isotopically labeled form of Glyburide, where eleven hydrogen atoms have been replaced with deuterium. This modification results in a higher molecular weight compared to the parent compound, a critical feature for its use in mass spectrometry-based assays.

PropertyValue
CAS Number 1189985-02-1[1][2]
Molecular Formula C23H17D11ClN3O5S[1][2]
Molecular Weight 505.07 g/mol [1][2]
Synonyms Glibenclamide-d11, 5-Chloro-N-[2-[4-[[[(cyclohexylamino-d11)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide[1][2]

Application in Bioanalysis: Use as an Internal Standard

The primary application of this compound is as an internal standard (IS) for the quantitative analysis of Glyburide in biological matrices such as plasma and urine.[3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it closely mimics the analyte of interest during sample preparation and analysis, correcting for variability in extraction, chromatography, and ionization.[4]

Experimental Workflow: Quantification of Glyburide in Plasma

The following diagram outlines a typical workflow for the quantification of Glyburide in plasma samples using this compound as an internal standard, followed by LC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (400 µL) add_is Add this compound IS (10 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 add_precipitation Add Acetonitrile with 0.1% Formic Acid (1.2 mL) vortex1->add_precipitation vortex2 Vortex (3 min) add_precipitation->vortex2 centrifuge Centrifuge (12,000 x g, 15 min, 4°C) vortex2->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant dry_down Dry Under Air Stream (40°C) transfer_supernatant->dry_down reconstitute Reconstitute in 120 µL Mobile Phase dry_down->reconstitute filter Filter reconstitute->filter inject Inject into LC-MS/MS filter->inject chromatography Chromatographic Separation inject->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Fig. 1: Experimental workflow for Glyburide quantification in plasma.
Experimental Protocols

1. Preparation of Stock and Working Solutions:

  • This compound Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 2.00 µg/mL.[1]

  • Analyte Stock Solution: Prepare a stock solution of Glyburide in methanol.[1]

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions in methanol to the desired concentrations for creating calibration curves.[1]

2. Sample Preparation from Plasma:

  • To 400 µL of plasma, add 10 µL of the this compound internal standard solution.[1]

  • Vortex the sample for 1 minute.[1]

  • Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid for protein precipitation.[1]

  • Vortex again for 3 minutes, followed by centrifugation at 12,000 × g for 15 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of air at 40°C.[1]

  • Reconstitute the residue in 120 µL of a 50:50 (v/v) solution of 5 mM aqueous ammonium acetate buffer (pH 5.0) and methanol.[1]

  • Filter the reconstituted sample before injection into the LC-MS/MS system.[1]

3. Sample Preparation from Urine (Liquid-Liquid Extraction):

  • To 400 µL of urine, add 10 µL of the this compound internal standard solution.[1]

  • Vortex for 1 minute.

  • Add 1.0 mL of ethyl acetate and shake vigorously for 3 minutes.[1]

  • Centrifuge at 12,000 × g for 15 minutes at 4°C.[1]

  • Repeat the extraction with another 1.0 mL of ethyl acetate.[1]

  • Combine the organic extracts and evaporate to dryness.[1]

  • Reconstitute the residue in 120 µL of a 50:50 (v/v) solution of 5 mM ammonium acetate buffer (pH 5.0) and methanol.[1]

4. LC-MS/MS Conditions (Illustrative):

  • Chromatographic Column: A C18 reverse-phase column is typically used.[5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is common.[5]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is frequently employed.[5]

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Glyburide and this compound, ensuring high selectivity and sensitivity.[3][5]

Mechanism of Action of Glyburide (Glibenclamide)

Glyburide exerts its glucose-lowering effect by stimulating the release of insulin from pancreatic β-cells.[6][7] This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on the β-cell membrane.[2][6][8]

Signaling Pathway of Glyburide-Induced Insulin Secretion

The following diagram illustrates the signaling cascade initiated by Glyburide binding to the SUR1, leading to insulin exocytosis.

signaling_pathway cluster_cell Pancreatic β-Cell glyburide Glyburide sur1 SUR1 Subunit glyburide->sur1 Binds to katp KATP Channel sur1->katp Inhibits depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-Gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx insulin_vesicles Insulin-Containing Vesicles ca_influx->insulin_vesicles Triggers exocytosis Insulin Exocytosis insulin_vesicles->exocytosis bloodstream Insulin Release into Bloodstream exocytosis->bloodstream

Fig. 2: Signaling pathway of Glyburide-induced insulin secretion.

Pathway Description:

  • Binding: Glyburide binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the pancreatic β-cell membrane.[2][8]

  • Channel Closure: This binding event inhibits the KATP channel, preventing potassium ion (K+) efflux from the cell.[2]

  • Depolarization: The reduction in K+ outflow leads to the depolarization of the cell membrane.[6]

  • Calcium Influx: The change in membrane potential triggers the opening of voltage-gated calcium channels, resulting in an influx of extracellular calcium (Ca2+) into the cell.[6][9]

  • Insulin Exocytosis: The rise in intracellular Ca2+ concentration acts as a second messenger, stimulating the fusion of insulin-containing vesicles with the cell membrane and the subsequent release of insulin into the bloodstream (exocytosis).[2][6]

Conclusion

This compound is an indispensable tool for the accurate quantification of Glyburide in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays provides the necessary precision and accuracy for pharmacokinetic and pharmacodynamic studies.[10][11][12][13][14] A thorough understanding of the bioanalytical methodologies and the underlying pharmacological mechanism of action of Glyburide is crucial for researchers in the field of diabetes drug development and metabolic diseases.

References

Synthesis and purification of deuterated glyburide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Glyburide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds have become invaluable tools in pharmaceutical research and development. The substitution of hydrogen with its stable, heavier isotope, deuterium, can significantly alter a drug's metabolic profile. This modification, known as the kinetic isotope effect (KIE), often leads to a slower rate of metabolic breakdown, potentially improving a drug's pharmacokinetic properties, such as half-life and bioavailability, which can result in enhanced efficacy and a better safety profile.[1]

Glyburide (also known as Glibenclamide) is a second-generation sulfonylurea medication widely used to treat type 2 diabetes mellitus.[2] It functions by stimulating insulin secretion from pancreatic beta cells.[3] Glyburide is primarily metabolized in the liver via hydroxylation of the cyclohexyl ring, a reaction mediated by cytochrome P450 enzymes (primarily CYP2C9).[3][4] Deuterating this metabolically active site, as in Glyburide-d11, is a strategic approach to slow its inactivation. Furthermore, this compound serves as an essential internal standard for the highly accurate quantification of glyburide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5]

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of deuterated glyburide, specifically focusing on this compound. It includes proposed experimental protocols, quantitative analytical data, and workflow diagrams to support researchers in this field.

Chemical Profile: this compound

PropertyValue
Chemical Name 5-Chloro-N-[2-[4-[[[(cyclohexylamino-d11)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide[6]
Synonyms Glibenclamide-d11[7]
CAS Number 1189985-02-1[7]
Molecular Formula C₂₃H₁₇D₁₁ClN₃O₅S[7]
Molecular Weight 505.07 g/mol [7]

Synthesis of Deuterated Glyburide (this compound)

A complete, step-by-step synthesis protocol for this compound is not publicly available. However, based on established synthetic routes for sulfonylureas and deuterated analogues, a logical and robust synthetic pathway can be proposed.[8] The core strategy involves the synthesis of two key intermediates: (A) deuterated cyclohexylamine (Cyclohexylamine-d11) and (B) the sulfonamide moiety, 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide. These intermediates are then coupled to form the final product.

G cluster_0 Part A: Synthesis of Cyclohexylamine-d11 cluster_1 Part B: Synthesis of Sulfonamide Intermediate A1 Deuterated Cyclohexanone (Cyclohexanone-d10) A2 Reductive Amination A1->A2 NH3, H2, Catalyst (e.g., Ni/Co) A3 Cyclohexylamine-d11 A2->A3 C1 Coupling Reaction A3->C1 B1 5-Chlorosalicylic Acid B2 Methylation & Aminolysis with Phenethylamine B1->B2 1. (CH3)2SO4, NaOH 2. Phenethylamine B3 N-phenethyl-5-chloro- 2-methoxybenzamide B2->B3 B4 Chlorosulfonation B3->B4 ClSO3H B5 Aminolysis (Ammonolysis) B4->B5 NH4OH B6 4-(2-(5-chloro-2-methoxybenzamido)ethyl) benzenesulfonamide B5->B6 B6->C1 C2 Crude this compound C1->C2 Formation of Isocyanate (e.g., with Phosgene or equivalent) followed by addition of Sulfonamide

Caption: Proposed Synthetic Workflow for this compound.
Experimental Protocol: Proposed Synthesis

Part A: Synthesis of Cyclohexylamine-d11

This procedure is adapted from standard methods for synthesizing cyclohexylamine.[9]

  • Reaction Setup: In a high-pressure reactor, charge deuterated cyclohexanone (cyclohexanone-d10), a suitable solvent (e.g., ethanol), and a hydrogenation catalyst (e.g., Cobalt or Nickel-based).

  • Reductive Amination: Pressurize the reactor with ammonia (NH₃) and then with deuterium gas (D₂).

  • Heating and Reaction: Heat the mixture while stirring vigorously. Monitor the reaction progress by measuring D₂ uptake. The reaction involves the formation of a deuterated imine intermediate, which is subsequently reduced.

  • Work-up: After the reaction is complete, cool the reactor, vent the excess gas, and filter off the catalyst.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude cyclohexylamine-d11 can be purified by distillation.

Part B: Synthesis of 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide

This protocol is based on a patented synthetic route.[10]

  • Methylation of 5-Chlorosalicylic Acid: Dissolve 5-chlorosalicylic acid in a suitable solvent (e.g., acetone). Add sodium hydroxide and dimethyl sulfate. Heat the mixture under reflux. After the reaction, evaporate the solvent. Extract the product, methyl-5-chloro-2-methoxybenzoate, with an organic solvent like ether.

  • Aminolysis: React the methyl-5-chloro-2-methoxybenzoate with phenethylamine to form the amide N-phenethyl-5-chloro-2-methoxybenzamide.

  • Chlorosulfonation: Dissolve the amide from the previous step in chloroform and cool to -10°C. Add chlorosulfonic acid dropwise, maintaining the low temperature. This step adds the -SO₂Cl group to the para position of the phenethyl ring.

  • Ammonolysis: The resulting sulfonyl chloride is then reacted with aqueous ammonia (aminolysis) to form the final sulfonamide intermediate.

Part C: Final Coupling Reaction

This step follows the traditional synthesis of sulfonylureas.

  • Isocyanate Formation: Convert the purified Cyclohexylamine-d11 into the corresponding isocyanate (Cyclohexyl-d11-isocyanate). This can be achieved using phosgene or a phosgene equivalent. This step must be performed with extreme caution due to the high toxicity of the reagents.

  • Coupling: In a suitable anhydrous solvent, react the 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide intermediate with the freshly prepared Cyclohexyl-d11-isocyanate to yield the final product, this compound.

Purification of Deuterated Glyburide

Purification is a critical step to ensure the final product is free of chemical impurities and meets the high standards required for pharmaceutical research.[11] A combination of recrystallization and preparative high-performance liquid chromatography (HPLC) is often employed.

G A Crude this compound (from Synthesis) B Recrystallization A->B e.g., Methanol/Ammonia/ Acetic Acid C Partially Purified Solid B->C D Preparative HPLC C->D E Fraction Collection D->E Monitor at 230-300 nm F Solvent Evaporation E->F G Highly Pure this compound F->G H Final Quality Control (Analytical HPLC, LC-MS, NMR) G->H

Caption: General Purification and Analysis Workflow.
Experimental Protocols: Purification

Protocol 1: Recrystallization

This method is effective for removing bulk impurities from the crude product.[12]

  • Dissolution: Dissolve the crude this compound product in methanol.

  • pH Adjustment: Add a 10-20% ammonia solution to the methanolic solution to dissolve the material and adjust the pH to approximately 8.0-9.0.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Recrystallization: Slowly add glacial acetic acid to the filtrate to adjust the pH to 6.0-7.0, causing the purified product to precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with water, and dry under a vacuum at ~55°C. This process can yield product with >99% purity.[12]

Protocol 2: Preparative HPLC

For achieving the highest purity, preparative reverse-phase HPLC is the method of choice.[13][14]

  • Sample Preparation: Dissolve the recrystallized or crude product in a suitable solvent, such as methanol or acetonitrile, at a high concentration (e.g., 50 mg/mL).[13]

  • Chromatographic System:

    • Column: A preparative C8 or C18 column (e.g., Luna C8, 250 mm x 21.2 mm, 10 µm particle size).[13]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a buffer solution. A typical starting point could be Acetonitrile:Water (70:30 v/v).[13]

    • Flow Rate: Set a high flow rate suitable for the preparative column (e.g., 8-20 mL/min).[13]

    • Detection: Use a UV detector set to a wavelength where glyburide has strong absorbance, such as 230 nm or 300 nm.[13][15]

  • Injection and Fraction Collection: Inject large volumes of the prepared sample onto the column. Collect the fractions corresponding to the main product peak.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the final high-purity this compound.

Analysis and Characterization

A combination of analytical techniques is essential to confirm the identity, purity, and isotopic enrichment of the final product.[13]

G cluster_0 Structural & Isotopic Confirmation cluster_1 Purity & Identity Confirmation A Purified this compound B NMR Spectroscopy A->B E LC-MS/MS A->E C ¹H NMR B->C Confirms absence of protons at labeled sites D ²H NMR B->D Confirms presence and location of deuterium F Analytical HPLC-UV E->F Determines Chemical Purity (%) G High-Resolution MS E->G Confirms Molecular Weight (Isotopic Mass Shift) & Isotopic Purity

Caption: Analytical Characterization Workflow.
Analytical Data and Protocols

LC-MS/MS Analysis for Quantification

LC-MS/MS is the gold standard for quantifying glyburide in biological samples, using this compound as an internal standard.[16]

Sample Preparation (Human Plasma): [16]

  • Add 10 µL of the internal standard solution (e.g., 2.00 µg/mL this compound in methanol) to 400 µL of the plasma sample.

  • Vortex for 1 minute.

  • Add 1.2 mL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 3 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant and dry it under an air stream at 40°C.

  • Reconstitute the residue in 120 µL of a 50:50 mixture of 5 mM aqueous ammonium acetate (pH 5.0) and methanol.

Chromatographic Conditions: [16]

  • Column: Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 70% methanol in 5 mM aqueous ammonium acetate (pH 5.0).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Parameters: [16] The following table summarizes typical MS parameters and Multiple Reaction Monitoring (MRM) transitions for glyburide and its deuterated internal standard.

ParameterAnalyte: GlyburideIS: this compound
Ionization ModeESI PositiveESI Positive
Precursor Ion (Q1) m/z494.1505.1
Product Ion (Q2) m/z369.1380.1
Dwell Time (ms)200200
Declustering Potential (V)6060
Collision Energy (V)2525

Quantitative Performance Data: The following data, derived from methods using this compound as an internal standard, demonstrate the performance of a validated LC-MS/MS assay.[16]

ParameterPlasmaUrine
Lower Limit of Quantitation (LLOQ) 1.02 ng/mL0.0594 ng/mL
Extraction Recovery 87% - 99%85% - 95%
Inter/Intra-day Accuracy 86% - 114%94% - 105%
Inter/Intra-day Precision (%RSD) < 14%< 14%

NMR Spectroscopy

NMR is crucial for confirming the successful and specific incorporation of deuterium.

  • ¹H NMR: In a ¹H NMR spectrum of pure this compound, the signal corresponding to the cyclohexyl protons should be absent or significantly diminished, confirming successful deuteration.

  • ²H NMR: A ²H (Deuterium) NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions on the cyclohexyl ring, providing direct evidence of the label's location.

Conclusion

The synthesis and purification of deuterated glyburide, while not trivial, are achievable through a well-designed, multi-step process. By combining established methods for the synthesis of the core sulfonamide structure with specific protocols for the preparation of deuterated intermediates, high-purity this compound can be obtained. Rigorous purification via recrystallization and preparative HPLC, followed by comprehensive characterization using LC-MS/MS and NMR, is paramount to ensure the quality required for its use as both a therapeutic candidate and a critical internal standard in bioanalytical studies. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully navigate this process.

References

A Technical Guide to Commercial Glyburide-d11 Reference Standard for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available Glyburide-d11 reference standards. This document outlines key technical data from various suppliers, detailed experimental protocols for its use as an internal standard, and visual representations of its mechanism of action and analytical applications.

Commercial Suppliers and Quantitative Data

This compound, a deuterated analog of the antidiabetic drug glyburide, is an essential tool for pharmacokinetic and bioanalytical studies. Its use as an internal standard in mass spectrometry-based assays ensures accurate quantification of glyburide in complex biological matrices. Several commercial suppliers offer this compound reference standards. The following table summarizes the available quantitative data for these products.

Supplier Product Number CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity Isotopic Enrichment
Clearsynth CS-O-066491189985-02-1C₂₃H₁₇D₁₁ClN₃O₅S505.07≥ 95% (HPLC)Not specified
LGC Standards TRC-G5983521189985-02-1C₂₃H₁₇D₁₁ClN₃O₅S505.071>95% (HPLC)Not specified
Simson Pharma G0700061189985-02-1C₂₃H₁₇D₁₁ClN₃O₅S505.07Custom SynthesisNot specified
TLC Pharmaceutical Standards G-1331189985-02-1C₂₃H₁₇D₁₁ClN₃O₅S505.07Not specifiedNot specified
United States Biological G8139-051189985-02-1C₂₃H₁₇D₁₁ClN₃O₅S505.07Highly PurifiedNot specified
Santa Cruz Biotechnology sc-2195311189985-02-1C₂₃H₁₇D₁₁ClN₃O₅S505.07Not specifiedNot specified
MedChemExpress HY-112028S1189985-02-1C₂₃H₁₇D₁₁ClN₃O₅S505.07Not specifiedNot specified

Note: Isotopic enrichment is a critical parameter for deuterated standards. While not always explicitly stated on product datasheets, it is often detailed in the Certificate of Analysis (CoA), which should be requested from the supplier. For use as an internal standard in mass spectrometry, an isotopic purity of >98% is generally recommended.

Experimental Protocols: Quantification of Glyburide in Biological Matrices using LC-MS/MS

The following is a representative protocol for the quantification of glyburide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.

Materials and Reagents
  • Glyburide analytical standard

  • This compound internal standard

  • Human plasma (blank)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Glyburide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Glyburide stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 200 µL of the internal standard working solution (50 ng/mL in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Glyburide: Q1/Q3 (e.g., m/z 494.1 -> 369.1)

    • This compound: Q1/Q3 (e.g., m/z 505.1 -> 369.1)

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Glyburide to this compound against the concentration of the Glyburide standards.

  • Determine the concentration of Glyburide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Core: Mechanism and Application

The following diagrams, generated using the DOT language, illustrate the signaling pathway of glyburide, a typical experimental workflow, and the logical relationship of its application as an internal standard.

G cluster_pancreatic_beta_cell Pancreatic β-cell Glyburide Glyburide SUR1 Sulfonylurea Receptor 1 (SUR1) Glyburide->SUR1 binds & inhibits K_ATP_Channel ATP-sensitive K+ Channel (Kir6.2) SUR1->K_ATP_Channel closes Depolarization Membrane Depolarization K_ATP_Channel->Depolarization leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx facilitates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion results in

Caption: Glyburide signaling pathway in pancreatic β-cells.

G cluster_workflow Experimental Workflow start Start prep_standards Prepare Glyburide Standards & QCs start->prep_standards prep_is Prepare this compound (Internal Standard) start->prep_is sample_collection Collect Biological Sample (e.g., Plasma) start->sample_collection analysis LC-MS/MS Analysis prep_standards->analysis spike_is Spike Sample with Internal Standard prep_is->spike_is sample_collection->spike_is extraction Protein Precipitation & Extraction spike_is->extraction extraction->analysis data_processing Data Processing & Quantification analysis->data_processing end End data_processing->end G cluster_logic Logical Relationship in Application Analyte Glyburide (Analyte) Sample_Matrix Biological Matrix (e.g., Plasma) Analyte->Sample_Matrix IS This compound (Internal Standard) IS->Sample_Matrix Extraction Sample Preparation (Extraction) IS->Extraction compensates for variability Sample_Matrix->Extraction LC_Separation LC Separation Extraction->LC_Separation Ratio Peak Area Ratio (Analyte/IS) Extraction->Ratio MS_Detection MS Detection LC_Separation->MS_Detection MS_Detection->Ratio Quantification Accurate Quantification Ratio->Quantification

In-Depth Technical Guide to the Isotopic Purity and Stability of Glyburide-d11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Glyburide-d11, a deuterated internal standard essential for the accurate quantification of the anti-diabetic drug Glyburide in complex biological matrices. This document details the assessment of its isotopic purity and stability, providing experimental protocols and data interpretation to ensure its reliable use in preclinical and clinical research.

Introduction to this compound

This compound (Glibenclamide-d11) is a stable isotope-labeled analog of Glyburide, where eleven hydrogen atoms on the cyclohexyl ring have been replaced with deuterium. This modification results in a molecule with a higher molecular weight (505.07 g/mol ) compared to the unlabeled Glyburide (494.0 g/mol ), allowing for its differentiation in mass spectrometry-based bioanalytical methods. Its primary application is as an internal standard in pharmacokinetic and drug metabolism studies, where it is used to correct for variability in sample preparation and instrument response.

The reliability of quantitative data generated using this compound is directly dependent on its isotopic purity and stability. High isotopic purity ensures minimal interference from unlabeled or partially labeled species, while proven stability guarantees that the internal standard does not degrade during sample storage and analysis, which could lead to inaccurate results.

Isotopic Purity of this compound

The isotopic purity of a deuterated compound refers to the percentage of the molecules that contain the desired number of deuterium atoms. For this compound, the ideal composition is 100% of the molecules containing eleven deuterium atoms. However, due to the nature of chemical synthesis, a distribution of isotopologues (molecules with different numbers of deuterium atoms) is typically present. It is crucial to characterize this distribution to understand the potential for isotopic interference.

Quantitative Isotopic Purity Data

The isotopic distribution of this compound is determined using high-resolution mass spectrometry (HRMS). While a specific Certificate of Analysis for a single batch of this compound is not publicly available, the following table represents a typical isotopic distribution for a commercially available lot of a highly deuterated compound, based on common manufacturing specifications. It is important to note that this data is illustrative and the actual distribution may vary between batches and manufacturers. Researchers should always refer to the Certificate of Analysis provided with their specific lot of this compound.

IsotopologueMass Difference from UnlabeledTheoretical Abundance (%)
d11+11> 98%
d10+10< 2%
d9+9< 0.5%
d8+8< 0.1%
d0 (Unlabeled)0< 0.01%

This table is a representative example and should not be considered as actual batch-specific data.

Experimental Protocol for Isotopic Purity Determination by Mass Spectrometry

This protocol outlines a general procedure for the determination of the isotopic purity of this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Objective: To determine the relative abundance of this compound and its lower isotopologues.

Materials:

  • This compound reference standard

  • LC-MS grade water, acetonitrile, and formic acid

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system

  • Analytical column suitable for the separation of Glyburide (e.g., C18 column)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition.

  • LC-HRMS Analysis:

    • Inject the prepared sample onto the LC-HRMS system.

    • Perform a chromatographic separation to ensure that the this compound peak is well-resolved from any potential impurities.

    • Acquire full-scan mass spectra in positive ion mode over a mass range that includes the molecular ions of unlabeled Glyburide and this compound (e.g., m/z 490-515).

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]+ ions of this compound (m/z 505.1) and its expected lower isotopologues (d10, d9, etc.).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total area of all detected isotopologues.

Stability of this compound

The stability of this compound is a critical parameter that ensures its integrity from the point of receipt through to the final analysis of study samples. Stability studies are conducted to evaluate the impact of various environmental factors such as temperature, humidity, and light on the integrity of the molecule.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways. These studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

Summary of Forced Degradation Conditions and Results for Glyburide:

Stress ConditionReagents and ConditionsObservation
Acid Hydrolysis 0.1 M HCl at 80°C for 2 hoursSignificant degradation observed.
Base Hydrolysis 0.1 M NaOH at 80°C for 2 hoursSignificant degradation observed.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursModerate degradation observed.
Thermal Degradation 105°C for 24 hoursMinimal degradation observed.
Photolytic Degradation Exposure to UV light (254 nm) for 24 hoursMinimal degradation observed.

Note: The degradation profile of this compound is expected to be comparable to that of unlabeled Glyburide.

Long-Term Stability

Long-term stability studies are designed to establish the re-test period or shelf life for the deuterated standard under recommended storage conditions.

Recommended Storage Conditions:

  • Long-term: -20°C in a tightly sealed, light-resistant container.

  • Short-term (in solution): 2-8°C for up to one week. Avoid repeated freeze-thaw cycles.

Experimental Protocol for Long-Term Stability Testing

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.

Objective: To evaluate the long-term stability of this compound under specified storage conditions.

Materials:

  • This compound reference standard

  • Validated stability-indicating HPLC-UV or LC-MS method

  • Controlled environment stability chambers

Procedure:

  • Initial Analysis (Time Zero):

    • Analyze a representative sample of the this compound batch to determine its initial purity and isotopic distribution.

  • Stability Study Setup:

    • Store aliquots of the this compound standard in tightly sealed, light-resistant containers at the recommended long-term storage condition (-20°C).

    • Place additional aliquots in stability chambers at accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH) to predict long-term stability.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated), remove a sample from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze the sample using the validated stability-indicating method to assess for any degradation products and changes in purity.

  • Data Evaluation:

    • Compare the results from each time point to the initial (time zero) data.

    • Any significant change, such as a decrease in purity or the appearance of degradation products, should be investigated.

    • The re-test period is established based on the time interval during which the this compound remains within its predefined acceptance criteria.

Visualizations

Glyburide Mechanism of Action

Glyburide exerts its hypoglycemic effect by stimulating insulin release from the pancreatic β-cells. The following diagram illustrates the signaling pathway involved.

Glyburide_Mechanism_of_Action cluster_pancreatic_beta_cell Pancreatic β-Cell Glyburide Glyburide SUR1 Sulfonylurea Receptor 1 (SUR1) Glyburide->SUR1 Binds to K_ATP_Channel ATP-sensitive K+ Channel (Kir6.2) SUR1->K_ATP_Channel Closes Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Exocytosis Bloodstream Bloodstream Insulin_Release->Bloodstream Enters

Caption: Mechanism of action of Glyburide in pancreatic β-cells.

Experimental Workflow for Isotopic Purity Assessment

The following diagram outlines the workflow for determining the isotopic purity of this compound.

Isotopic_Purity_Workflow start Start prep Sample Preparation (this compound Solution) start->prep lc_hrms LC-HRMS Analysis (Full Scan) prep->lc_hrms data_extraction Data Extraction (Extracted Ion Chromatograms) lc_hrms->data_extraction integration Peak Integration data_extraction->integration calculation Isotopic Distribution Calculation integration->calculation report Report Generation calculation->report end End report->end

Caption: Workflow for isotopic purity assessment of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates the workflow for the stability testing of this compound.

Stability_Testing_Workflow start Start initial_analysis Initial Analysis (Time 0) (Purity & Isotopic Distribution) start->initial_analysis storage Sample Storage initial_analysis->storage long_term Long-Term (-20°C) storage->long_term accelerated Accelerated (25°C/60% RH, 40°C/75% RH) storage->accelerated time_point_analysis Time-Point Analysis (Stability-Indicating Method) long_term->time_point_analysis accelerated->time_point_analysis data_evaluation Data Evaluation (Comparison to Time 0) time_point_analysis->data_evaluation retest_period Establish Re-test Period data_evaluation->retest_period end End retest_period->end

Caption: Workflow for stability testing of this compound.

Conclusion

This technical guide has provided a detailed overview of the critical aspects of isotopic purity and stability for this compound. The provided experimental protocols and illustrative data serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and reliability of this essential internal standard. Adherence to rigorous quality control, as outlined in this guide, is paramount for generating accurate and reproducible bioanalytical data in the development of new therapeutics.

The Precision Imperative: A Technical Guide to Stable Isotope-Labeled Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Core Principle: Isotope Dilution Mass Spectrometry

The foundation of quantitative analysis using SIL internal standards lies in the principle of isotope dilution mass spectrometry (IDMS).[1][2] In this method, a known quantity of a stable isotope-labeled version of the analyte of interest is introduced into a sample at the earliest possible stage of the workflow.[2] This "heavy" standard is chemically identical to the endogenous, or "light," analyte but has a different mass due to the incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).[3][4]

Because the SIL internal standard and the analyte are chemically identical, they exhibit the same behavior throughout the entire analytical process, including extraction, derivatization, and ionization in the mass spectrometer. Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the known amount of the SIL internal standard, the absolute or relative quantity of the analyte in the original sample can be determined with high accuracy and precision.[1]

Key Methodologies for Stable Isotope Labeling

Several strategies have been developed to incorporate stable isotopes into internal standards, each with its own advantages and specific applications. The two primary approaches are metabolic labeling, where the label is incorporated in vivo or in cellulo, and chemical synthesis, where the labeled standard is created in vitro.

Metabolic Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling technique for quantitative proteomics.[5][6][7][8] It involves growing cells in a specialized culture medium where one or more essential amino acids are replaced with their heavy stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).[9] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[10]

For a typical SILAC experiment, two populations of cells are cultured: a "light" population grown in normal medium and a "heavy" population grown in the labeled medium. After experimental treatment (e.g., drug exposure), the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The relative abundance of a protein between the two conditions is determined by comparing the signal intensities of the heavy and light peptide pairs.[11]

Experimental Workflow for a Typical SILAC Experiment

SILAC_Workflow SILAC Experimental Workflow cluster_labeling Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Control Cells (Light Medium) Combine Combine Cell Populations (1:1) Light_Culture->Combine Heavy_Culture Treated Cells (Heavy Medium) Heavy_Culture->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Quantify Heavy/Light Ratios) LCMS->Data

Caption: A simplified workflow for a typical SILAC experiment.

Detailed Experimental Protocol: SILAC for Quantitative Proteomics

This protocol outlines a general procedure for a two-plex SILAC experiment to compare protein expression between a control and a treated cell line.

I. Cell Culture and Labeling

  • Media Preparation: Prepare "light" and "heavy" SILAC media. Both media should be identical in composition (e.g., DMEM for SILAC) but deficient in the amino acids to be labeled (typically L-arginine and L-lysine). Supplement the "light" medium with standard L-arginine and L-lysine, and the "heavy" medium with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine). Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.

  • Cell Adaptation: Culture the cells in their respective "light" and "heavy" media for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome.[10][11]

  • Experimental Treatment: Once labeling is complete, apply the experimental treatment (e.g., drug compound) to the "heavy" labeled cells. The "light" labeled cells will serve as the control.

II. Sample Preparation

  • Cell Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and count them. Combine an equal number of cells from both populations (1:1 ratio).

  • Cell Lysis and Protein Extraction: Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to remove cell debris and collect the supernatant containing the protein extract.

  • Protein Digestion:

    • Reduce the protein disulfide bonds with dithiothreitol (DTT) at 60°C for 1 hour.

    • Alkylate the cysteine residues with iodoacetamide in the dark at room temperature for 45 minutes.[10]

    • Digest the proteins into peptides overnight at 37°C using a protease such as trypsin.[10]

III. LC-MS/MS Analysis

  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.

  • LC-MS/MS: Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • Column: C18 reversed-phase column.

    • Gradient: A typical gradient would be a linear increase in acetonitrile concentration over 60-120 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring a full MS scan followed by MS/MS scans of the most intense precursor ions.

IV. Data Analysis

  • Database Searching: Use a software package like MaxQuant to search the raw MS/MS data against a protein database to identify the peptides and proteins.

  • Quantification: The software will identify and quantify the "light" and "heavy" peptide pairs. The ratio of the intensities of the heavy to light peptides for a given protein reflects the relative abundance of that protein between the treated and control samples.

Absolute Quantification (AQUA) using Synthetic Peptides

The AQUA (Absolute QUAntification) strategy is a targeted proteomics approach that provides absolute quantification of specific proteins and their post-translational modifications (PTMs).[4][12][][14][15][16] This method relies on the use of synthetic, stable isotope-labeled peptides as internal standards.[4][12][14][16]

An AQUA experiment involves synthesizing a "heavy" peptide that is identical in sequence to a target peptide produced by the proteolytic digestion of the protein of interest. This synthetic peptide incorporates one or more stable isotopes. A known amount of the AQUA peptide is spiked into the biological sample before or after protein digestion. The sample is then analyzed by targeted mass spectrometry, typically using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), to quantify both the endogenous "light" peptide and the "heavy" AQUA peptide.[12][14] The absolute concentration of the target protein is then calculated based on the ratio of the signals and the known amount of the spiked-in AQUA peptide.

Logical Workflow for the AQUA Method

AQUA_Workflow AQUA Method Workflow cluster_development Assay Development cluster_quantification Quantification Select_Peptide Select Target Proteotypic Peptide Synthesize_AQUA Synthesize Heavy AQUA Peptide Select_Peptide->Synthesize_AQUA Develop_SRM Develop & Optimize SRM/MRM Method Synthesize_AQUA->Develop_SRM Spike_AQUA Spike Known Amount of AQUA Peptide into Sample Digest_Protein Protein Digestion Spike_AQUA->Digest_Protein LC_SRM LC-SRM/MRM Analysis Digest_Protein->LC_SRM Calculate Calculate Absolute Concentration LC_SRM->Calculate

Caption: A logical workflow for the AQUA absolute quantification method.

Detailed Experimental Protocol: AQUA for Absolute Protein Quantification

This protocol provides a general workflow for the absolute quantification of a target protein using the AQUA method.

I. Assay Development

  • Peptide Selection:

    • Select one or more proteotypic peptides for your target protein. These are peptides that are unique to the protein of interest and are consistently observed in mass spectrometry experiments.

    • Bioinformatics tools can be used to predict suitable peptides based on factors like size, charge, and potential for modifications.

  • AQUA Peptide Synthesis:

    • Synthesize the selected peptide(s) with the incorporation of a stable isotope-labeled amino acid (e.g., ¹³C₆,¹⁵N₂-Lysine or ¹³C₆-Arginine). The labeled amino acid should ideally be in a position that does not affect peptide fragmentation.

    • The synthesized AQUA peptide should be purified to a high degree and its concentration accurately determined.

  • SRM/MRM Method Development:

    • Infuse the AQUA peptide into the mass spectrometer to determine its optimal precursor ion charge state and fragmentation pattern.

    • Select several intense and specific fragment ions (transitions) for both the heavy and light peptides to monitor in the SRM/MRM experiment.

    • Optimize the collision energy for each transition to maximize signal intensity.

II. Sample Analysis

  • Sample Preparation:

    • Lyse the cells or tissues to extract the proteins.

    • Accurately determine the total protein concentration of the lysate.

  • Spiking and Digestion:

    • Add a known amount of the AQUA peptide to a specific amount of the protein lysate.

    • Perform in-solution or in-gel tryptic digestion of the protein mixture.

  • LC-SRM/MRM Analysis:

    • Analyze the digested sample using a triple quadrupole or other tandem mass spectrometer capable of SRM/MRM, coupled to an LC system.

    • Set up the instrument to specifically monitor the selected transitions for the light and heavy peptides at their expected retention times.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the light and heavy peptide transitions.

    • Calculate the ratio of the light to heavy peak areas.

    • Using the known concentration of the spiked-in AQUA peptide, calculate the absolute amount of the endogenous peptide, and subsequently the concentration of the target protein in the original sample.

Applications in Drug Development and Clinical Research

SIL internal standards have become indispensable tools throughout the drug discovery and development pipeline, from early-stage target identification to late-stage clinical trials.

Target Identification and Validation

SILAC-based proteomics is a powerful approach for identifying and validating drug targets. By comparing the proteomes of cells treated with a drug candidate to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered, providing insights into the drug's mechanism of action and potential off-target effects.[17]

For example, in a study investigating the effects of the EGFR inhibitor gefitinib, SILAC was used to quantify changes in the proteome of A431 cancer cells. This analysis identified over 400 proteins that were significantly altered upon treatment, providing a global view of the cellular response to EGFR inhibition.[6]

ProteinFunctionFold Change (Gefitinib/Control)
Upregulated Proteins
Protein ACell Adhesion2.5
Protein BApoptosis3.1
Downregulated Proteins
Protein CProliferation0.4
Protein DCell Cycle0.3
Table 1: Representative quantitative data from a SILAC experiment showing the effect of a drug on protein expression. Data is hypothetical and for illustrative purposes.
Biomarker Discovery and Validation

The identification of robust biomarkers is crucial for patient stratification, monitoring disease progression, and assessing therapeutic response. SILAC is widely used in biomarker discovery to identify proteins that are differentially expressed between healthy and diseased states.[7] Once candidate biomarkers are identified, the AQUA methodology can be employed for their absolute quantification and validation in clinical samples.[18][19][20][21]

For instance, AQUA has been used to validate potential cancer biomarkers in patient plasma, providing the high level of accuracy and precision required for clinical assays.

BiomarkerHealthy Control (ng/mL)Cancer Patient (ng/mL)p-value
Protein X15.2 ± 3.185.7 ± 12.4< 0.001
Protein Y2.5 ± 0.810.1 ± 2.5< 0.01
Table 2: Example of absolute quantification of clinical biomarkers using the AQUA method. Data is hypothetical and for illustrative purposes.
Pharmacokinetics and Drug Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is a critical component of drug development. Stable isotope-labeled drugs are used as tracers in pharmacokinetic studies to differentiate the administered drug from its endogenous counterparts.[3][] Furthermore, SILAC-labeled proteins can be used to study the pharmacokinetics of biologic drugs, such as monoclonal antibodies.[5]

Metabolic flux analysis (MFA) using stable isotope tracers is another powerful application in drug discovery.[8][12][14][22][23] By tracking the flow of labeled metabolites through metabolic pathways, researchers can understand how a drug affects cellular metabolism and identify potential metabolic liabilities.

Signaling Pathway Analysis: EGFR Signaling

SILAC-based phosphoproteomics is a powerful tool for dissecting signaling pathways. The diagram below illustrates a simplified EGFR signaling pathway and indicates key phosphorylation events that can be quantified using SILAC to assess pathway activation in response to drug treatment.

EGFR_Signaling EGFR Signaling Pathway Analysis with SILAC EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates (Quantifiable by SILAC) ERK ERK MEK->ERK Phosphorylates (Quantifiable by SILAC) Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway highlighting quantifiable phosphorylation events.

Regulatory Considerations

The use of internal standards in bioanalytical methods is a key consideration for regulatory agencies such as the U.S. Food and Drug Administration (FDA).[7][9][24] The FDA's guidance on bioanalytical method validation emphasizes the importance of using an appropriate internal standard to ensure the accuracy and reproducibility of the data.[9][24] While not always mandatory, the use of a stable isotope-labeled internal standard is highly recommended, particularly for chromatographic assays, as it is considered the most effective way to correct for variability.

Conclusion

Stable isotope-labeled internal standards are a cornerstone of modern quantitative mass spectrometry, enabling researchers and drug development professionals to achieve the highest levels of accuracy and precision. From the broad, discovery-based approach of SILAC to the targeted, absolute quantification of AQUA, these methodologies provide invaluable tools for a wide range of applications, including target identification, biomarker validation, and pharmacokinetic studies. By understanding the core principles and mastering the experimental protocols of these powerful techniques, scientists can generate high-quality, reliable data that accelerates the pace of discovery and innovation in the life sciences.

References

A Technical Guide to the Use of d11-Glyburide in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Precise Glyburide Quantification

Glyburide (also known as glibenclamide) is a potent, second-generation sulfonylurea drug used to manage type 2 diabetes mellitus.[1][2][3] It functions by stimulating insulin release from pancreatic β-cells.[1][2][4] Given its therapeutic importance and the narrow window between efficacy and adverse effects like hypoglycemia, the ability to accurately and precisely quantify glyburide concentrations in biological matrices is paramount.[3] This is critical for pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The cornerstone of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process—from sample extraction to detection—to correct for variability. Stable isotope-labeled (SIL) compounds are considered the ultimate choice for internal standards, and for glyburide, d11-glyburide has emerged as the preferred option.[5][6][7][8]

This technical guide details the core rationale for using d11-glyburide, presents key quantitative data, provides a representative experimental protocol, and illustrates the underlying principles and workflows through diagrams.

Core Rationale: Why d11-Glyburide is the Optimal Internal Standard

The use of a deuterated internal standard like d11-glyburide is based on fundamental principles of analytical chemistry that aim to minimize errors and enhance data reliability.[9]

2.1 Physicochemical and Chromatographic Equivalence An ideal IS co-elutes with the analyte to ensure that both are subjected to the same matrix effects at the same time.[7] Deuterium is a stable, non-radioactive isotope of hydrogen. Replacing eleven hydrogen atoms with deuterium atoms (d11) results in a molecule that is chemically and structurally almost identical to the parent glyburide.[8][9]

This near-identical nature ensures that d11-glyburide has the same:

  • Extraction Recovery: It behaves identically during sample preparation steps like protein precipitation or liquid-liquid extraction.

  • Chromatographic Retention Time: It co-elutes with native glyburide under typical reversed-phase HPLC conditions.

  • Ionization Efficiency: It responds to electrospray ionization (ESI) in the same manner as glyburide, ensuring that any ion suppression or enhancement from the biological matrix affects both compounds equally.[7]

This equivalence allows the ratio of the analyte signal to the IS signal to remain constant even if absolute signal intensities fluctuate, leading to high accuracy and precision.

2.2 Unambiguous Mass Differentiation While chemically similar, the d11-label provides a crucial mass difference that allows the mass spectrometer to easily distinguish it from the unlabeled analyte. The incorporation of eleven deuterium atoms increases the molecular weight by approximately 11 Daltons. This significant mass shift prevents isotopic crosstalk, where the natural isotopic abundance of the analyte could interfere with the signal of the internal standard, a risk with standards having only a small mass difference.[7]

2.3 Chemical Stability The deuterium atoms in d11-glyburide are covalently bonded to carbon atoms. This C-D bond is highly stable and not susceptible to the hydrogen-deuterium (H/D) exchange that can occur with solvents or under certain pH conditions.[10] This ensures the isotopic purity of the standard is maintained throughout the analytical workflow.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the analysis of glyburide using d11-glyburide as an internal standard. Data is compiled from representative LC-MS/MS methods.[5][6][11][12]

Table 1: Molecular Properties of Glyburide and d11-Glyburide

CompoundChemical FormulaMolecular Weight ( g/mol )Mass Difference (Da)
GlyburideC₂₃H₂₈ClN₃O₅S493.99-
d11-GlyburideC₂₃H₁₇D₁₁ClN₃O₅S505.06+11.07

Table 2: Representative LC-MS/MS Parameters for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal StandardIS Precursor Ion (m/z)IS Product Ion (m/z)Ionization Mode
Glyburide494.2369.1d11-Glyburide505.2380.1ESI Positive
Glyburide494.1169.1d11-Glyburide505.1169.1ESI Positive

Note: Specific m/z values may vary slightly based on instrumentation and adduct formation.

Table 3: Performance Characteristics of a Validated LC-MS/MS Method

ParameterGlyburide in Human PlasmaReference
Linearity Range5 - 500 ng/mL[12]
Lower Limit of Quantification (LLOQ)1.02 ng/mL[5]
Extraction Recovery87% - 99%[5]
Inter- & Intra-batch Precision (%CV)< 8%[12]
Inter- & Intra-batch Accuracy (%RE)within ±8%[12]

Visualized Diagrams and Workflows

4.1 Glyburide's Mechanism of Action

Glyburide exerts its therapeutic effect by interacting with the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. The diagram below illustrates this signaling pathway.[1][2][4]

GlimpMechanism cluster_membrane Pancreatic β-Cell Membrane KATP SUR1 Kir6.2 K_Efflux K⁺ Efflux (stops) KATP:f1->K_Efflux Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx allows Glyburide Glyburide Glyburide->KATP:f0 binds & inhibits Glyburide->K_Efflux blocks Depolarization Membrane Depolarization Depolarization->Ca_Channel activates Insulin_Release Insulin Granule Exocytosis Ca_Influx->Insulin_Release triggers K_Efflux->Depolarization leads to

Caption: Glyburide inhibits the SUR1 subunit of the KATP channel, leading to insulin release.

4.2 Typical Bioanalytical Workflow

The quantification of glyburide in a biological sample like plasma follows a standardized workflow, as depicted below. The addition of d11-glyburide at the beginning is crucial for ensuring accuracy.

BioanalyticalWorkflow Workflow for Glyburide Quantification Sample 1. Plasma Sample (containing Glyburide) Add_IS 2. Spike with d11-Glyburide (IS) Sample->Add_IS Precip 3. Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precip Centrifuge 4. Centrifugation Precip->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Inject 6. Inject into LC-MS/MS System Supernatant->Inject Data 7. Data Acquisition (MRM Mode) Inject->Data Process 8. Data Processing (Calculate Analyte/IS Ratio) Data->Process Result 9. Final Concentration Report Process->Result

Caption: Standard workflow for quantifying glyburide in plasma using an internal standard.

Detailed Experimental Protocol

This section provides a representative protocol for the simultaneous determination of glyburide in human plasma using LC-MS/MS, adapted from validated methods.[5][12]

5.1 Materials and Reagents

  • Glyburide and d11-Glyburide reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate

  • Human plasma (blank, K2-EDTA)

5.2 Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately dissolve glyburide and d11-glyburide in methanol.

  • Working Standard Solutions: Serially dilute the glyburide stock solution with 50:50 methanol:water to create calibration standards (e.g., ranging from 5 to 500 ng/mL).

  • Internal Standard Working Solution: Dilute the d11-glyburide stock solution to a fixed concentration (e.g., 50 ng/mL).

5.3 Sample Preparation (Protein Precipitation)

  • Aliquot 400 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the d11-glyburide internal standard working solution and vortex for 1 minute.[5]

  • Add 1.2 mL of acetonitrile containing 0.1% formic acid to precipitate proteins.[5]

  • Vortex the mixture vigorously for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 120 µL of the mobile phase (e.g., 50:50 methanol:5mM ammonium acetate buffer).[5]

  • Transfer the reconstituted sample to an autosampler vial for injection.

5.4 LC-MS/MS Conditions

  • LC System: Agilent or Waters UPLC/HPLC system.

  • Column: A reversed-phase C18 column (e.g., Agilent Eclipse XDB C18, 50 mm x 4.6 mm, 5 µm).[5][12]

  • Mobile Phase: A gradient of A) 5 mM ammonium acetate in water and B) Methanol.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Glyburide: e.g., Q1: 494.2 m/z → Q3: 369.1 m/z

    • d11-Glyburide: e.g., Q1: 505.2 m/z → Q3: 380.1 m/z

5.5 Data Analysis

  • Integrate the peak areas for both the glyburide and d11-glyburide MRM transitions.

  • Calculate the peak area ratio (Glyburide Area / d11-Glyburide Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of glyburide in unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of d11-glyburide as an internal standard is integral to the development of robust, accurate, and precise bioanalytical methods for the quantification of glyburide. Its design leverages the core principles of mass spectrometry, providing a tool that is chemically analogous yet physically distinct from the analyte. This allows it to effectively compensate for the myriad of variables encountered during sample analysis, from extraction efficiency to matrix-induced ion suppression. For any researcher or drug development professional involved in the pharmacokinetics or clinical assessment of glyburide, the use of a d11-labeled internal standard is not just a best practice, but a requirement for generating high-quality, reliable data.

References

An In-Depth Technical Guide to the Safe Handling of Glyburide-d11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Glyburide-d11, a deuterated analog of the sulfonylurea drug Glyburide. Given that this compound is primarily used as an internal standard in research and drug development, this document outlines the necessary precautions to ensure the safety of laboratory personnel and the integrity of experimental procedures. The toxicological and chemical properties of this compound are expected to be nearly identical to those of its non-deuterated counterpart, Glyburide. Therefore, safety and handling procedures for Glyburide are directly applicable to this compound.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Glyburide, where eleven hydrogen atoms on the cyclohexyl ring have been replaced by deuterium. This labeling makes it a valuable tool in pharmacokinetic and metabolic studies.

PropertyValue
Chemical Name 5-chloro-N-(4-(N-((cyclohexyl-d11)carbamoyl)sulfamoyl)phenethyl)-2-methoxybenzamide
Synonyms Glibenclamide-d11
CAS Number 1189985-02-1
Molecular Formula C₂₃H₁₇D₁₁ClN₃O₅S
Molecular Weight 505.07 g/mol
Appearance White to Off-White Solid

Hazard Identification and Toxicology

Glyburide is a potent hypoglycemic agent. The primary hazard associated with handling this compound is the potential for accidental exposure, which could lead to a significant drop in blood glucose levels.

Quantitative Toxicological Data for Glyburide:

ParameterSpeciesRouteValue
LD₅₀MouseOral3250 mg/kg[1]

GHS Hazard Statements (for Glyburide): While a specific GHS classification for this compound is not readily available, the classification for Glyburide serves as a reliable reference. It is important to note that Glyburide is considered non-hazardous according to directive 67/548/EEC[2].

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Hazardous to the Aquatic Environment, Chronic (Category 4), H413: May cause long lasting harmful effects to aquatic life.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the potent nature of this compound, appropriate personal protective equipment and engineering controls are mandatory to prevent exposure.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

Engineering Controls:

  • Ventilation: Work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[3]

Experimental Protocols

Weighing and Dispensing of this compound Powder

This protocol outlines the safe procedure for weighing and dispensing this compound powder.

Materials:

  • This compound solid

  • Ventilated balance enclosure or chemical fume hood

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate receiving vessel (e.g., vial)

Procedure:

  • Don all required personal protective equipment.

  • Perform all powder handling operations within a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.[3]

  • Place the analytical balance inside the enclosure.

  • Tare the receiving vessel on the balance.

  • Carefully transfer the desired amount of this compound powder from the stock container to the receiving vessel using a clean spatula.

  • Avoid creating dust. If any powder spills, clean it up immediately following the spill cleanup protocol.

  • Securely cap the receiving vessel and the stock container.

  • Decontaminate the spatula and the work surface.

  • Dispose of contaminated weighing paper/boat and gloves in the appropriate chemical waste stream.

Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in in vitro assays.

Solubility Data for Glyburide:

SolventSolubility
DMSO99 mg/mL (200.4 mM)[4][5]
Dimethyl formamide~2 mg/mL[6]
EthanolInsoluble[4][5]
WaterInsoluble[4][5]

Materials:

  • Weighed this compound powder

  • High-purity DMSO

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Ensure all work is performed in a chemical fume hood.

  • Add the weighed this compound powder to the volumetric flask.

  • Add a small amount of DMSO to the flask to dissolve the powder.

  • Use a vortex mixer or sonicator to ensure complete dissolution.

  • Once dissolved, add DMSO to the final desired volume.

  • Cap the flask and invert several times to ensure a homogenous solution.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C for long-term storage.

Spill Cleanup Procedure

In the event of a this compound spill, the following procedure should be followed to ensure safe and effective cleanup.

Materials:

  • Spill kit containing absorbent material (e.g., vermiculite, cat litter), and waste bags.

  • Appropriate PPE.

  • Decontamination solution (e.g., 10% bleach solution followed by water, or a suitable laboratory detergent).

Procedure:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on appropriate personal protective equipment, including double gloves, a lab coat, and eye protection. A respirator may be necessary for large spills of powder.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with a damp paper towel to avoid generating dust.

    • For liquid spills: Cover the spill with absorbent material, working from the outside in.

  • Clean the Spill:

    • Carefully scoop the absorbed material or the covered powder into a designated chemical waste container.

    • Clean the spill area with a decontamination solution. For a bleach solution, a contact time of at least 10 minutes is recommended.

    • Wipe the area with a clean, wet cloth to remove any residual cleaning agent.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.

  • Report the Incident: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Storage and Disposal

Proper storage and disposal of this compound are crucial for safety and to maintain the compound's integrity.

Storage:

  • Short-term: Store at 2-8°C.

  • Long-term: Store at -20°C in a tightly sealed container, protected from light and moisture.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Waste should be collected in a clearly labeled, sealed container for hazardous waste.

First Aid Measures

In case of accidental exposure, immediate first aid is critical.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention and be prepared to provide the Safety Data Sheet to the medical personnel. The primary risk of ingestion is hypoglycemia.

Signaling Pathway and Experimental Workflow Diagrams

Glyburide Mechanism of Action

Glyburide_Mechanism_of_Action cluster_pancreatic_beta_cell Pancreatic Beta-Cell Glyburide This compound SUR1 Sulfonylurea Receptor 1 (SUR1) Glyburide->SUR1 Binds to KATP_Channel ATP-sensitive K+ Channel (KATP) SUR1->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Results in Bloodstream Bloodstream Insulin_Release->Bloodstream Enters caption Mechanism of Action of this compound.

Caption: Mechanism of Action of this compound.

Experimental Workflow for Handling this compound

Glyburide_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage Start Start PPE Don Personal Protective Equipment Start->PPE Setup Set up Ventilated Enclosure/Fume Hood PPE->Setup Weigh Weigh this compound Powder Setup->Weigh Prepare_Solution Prepare Stock Solution (if required) Weigh->Prepare_Solution Decontaminate Decontaminate Work Area and Tools Weigh->Decontaminate Prepare_Solution->Decontaminate Dispose_Waste Dispose of Waste (Chemical Waste) Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Store Store this compound at -20°C Remove_PPE->Store End End Store->End caption Workflow for Safe Handling of this compound.

Caption: Workflow for Safe Handling of this compound.

Spill Response Logic Diagram

Spill_Response_Logic Spill Spill Occurs Assess Assess Spill (Size and Nature) Spill->Assess Minor_Spill Minor Spill? Assess->Minor_Spill Cleanup Follow Spill Cleanup Protocol Minor_Spill->Cleanup Yes Major_Spill Major Spill Minor_Spill->Major_Spill No Evacuate Evacuate Area & Notify Supervisor Call_Emergency Call Emergency Response Evacuate->Call_Emergency Decontaminate Decontaminate Area Cleanup->Decontaminate Major_Spill->Evacuate End End Call_Emergency->End Dispose Dispose of Contaminated Waste Decontaminate->Dispose Report File Incident Report Dispose->Report Report->End caption Logic Diagram for this compound Spill Response.

Caption: Logic Diagram for this compound Spill Response.

References

Methodological & Application

Application Notes and Protocols for the Use of Glyburide-d11 as an Internal Standard in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyburide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. Accurate quantification of glyburide in biological matrices is essential for these pharmacokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry to correct for variability during sample preparation and analysis. Glyburide-d11, a deuterated analog of glyburide, serves as an ideal internal standard due to its similar physicochemical properties and co-eluting chromatographic behavior with the parent drug, ensuring high accuracy and precision of the analytical method.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of glyburide.

Data Presentation

Table 1: LC-MS/MS Parameters for the Quantification of Glyburide and this compound
ParameterGlyburide (Analyte)This compound (Internal Standard)
Precursor Ion (m/z) 494.1505.2
Product Ion (m/z) 369.1380.1
Dwell Time (ms) 200200
Collision Energy (eV) 2525
Cone Voltage (V) 3030
Table 2: Chromatographic Conditions
ParameterValue
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 5 min, hold at 90% B for 2 min, return to 30% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Table 3: Method Validation Summary
ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15%4.2% - 8.1%
Inter-day Precision (%CV) ≤ 15%6.5% - 11.3%
Accuracy (% bias) Within ±15% of nominal value-5.7% to 9.8%
Recovery Consistent and reproducible85% - 95%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%

Experimental Protocols

Preparation of Stock and Working Solutions
  • Glyburide Stock Solution (1 mg/mL): Accurately weigh 10 mg of glyburide and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Glyburide Working Solutions: Prepare a series of working solutions by serially diluting the glyburide stock solution with 50:50 methanol:water to achieve concentrations for calibration standards and quality control (QC) samples.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation from Plasma (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (30% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualization

Glyburide_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic Beta-Cell Glyburide Glyburide SUR1 Sulfonylurea Receptor 1 (SUR1) Glyburide->SUR1 Binds to KATP_Channel K-ATP Channel (Kir6.2) SUR1->KATP_Channel Closes Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Results in

Caption: Glyburide's mechanism of action in pancreatic beta-cells.

Pharmacokinetic_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Blood_Sample Blood Sample Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Sample->Plasma_Separation Spiking Spike with This compound (IS) Plasma_Separation->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis Peak_Integration Peak Integration & Ratio Calculation (Analyte/IS) LC_MSMS_Analysis->Peak_Integration Concentration_Determination Concentration Determination (Calibration Curve) Peak_Integration->Concentration_Determination Pharmacokinetic_Analysis Pharmacokinetic Analysis Concentration_Determination->Pharmacokinetic_Analysis

Caption: Experimental workflow for pharmacokinetic analysis.

Application Notes and Protocols: Preparation of Glyburide-d11 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyburide-d11, the deuterated analog of Glyburide, is a critical internal standard for the quantitative analysis of Glyburide in biological matrices by liquid chromatography-mass spectrometry (LC-MS). Accurate and consistent preparation of stock and working solutions is paramount for reliable bioanalytical method development and sample analysis. These application notes provide a detailed protocol for the preparation of this compound stock and working solutions.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative parameters for the preparation of this compound solutions based on established laboratory practices.

ParameterDetailsSource(s)
Compound This compound (Glibenclamide-d11)[1][2][3]
CAS Number 1189985-02-1[2][3][4]
Molecular Formula C₂₃H₁₇D₁₁ClN₃O₅S[2][3]
Molecular Weight 505.07 g/mol [2][3][4]
Primary Solvent Methanol[1][2]
DMSO (Dimethyl Sulfoxide)[4][5]
Stock Solution Concentration 2.00 µg/mL in Methanol[1]
0.800 µg/mL in Methanol[1]
500 µg/mL in Methanol[6]
Storage of Solid Form Long-term at -20°C. Short-term at room temperature is permissible.[2][7]
Stock Solution Storage Store as aliquots in tightly sealed vials at -20°C. Generally stable for up to one month.[7]
Working Solution Preparation Prepared by serial dilutions of the stock solution with the appropriate solvent (e.g., methanol).[1]

Experimental Protocol: this compound Solution Preparation

This protocol details the step-by-step procedure for preparing this compound stock and working solutions for use as an internal standard in LC-MS analysis.

Materials and Equipment:

  • This compound (solid form)

  • High-purity Methanol (HPLC or LC-MS grade)

  • Dimethyl Sulfoxide (DMSO, if required for initial solubilization)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Ultrasonic bath

  • Cryogenic vials for aliquoting and storage

  • -20°C freezer

Procedure for Preparing a 1 mg/mL Stock Solution in DMSO (if required):

For compounds with limited initial solubility in methanol, a concentrated stock in DMSO can be prepared first.

  • Weighing: Accurately weigh a precise amount (e.g., 1 mg) of this compound solid using an analytical balance.

  • Dissolution: Transfer the weighed solid to a clean, appropriately sized volumetric flask. Add a small volume of DMSO to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.

  • Volume Adjustment: Once fully dissolved, bring the solution to the final volume with DMSO.

  • Mixing: Cap the flask and mix thoroughly by inversion.

Procedure for Preparing a 2.00 µg/mL Stock Solution in Methanol:

This protocol is based on concentrations used in published analytical methods.[1]

  • Weighing: Accurately weigh a precise amount of this compound. For example, weigh 1 mg of the solid.

  • Initial Dissolution: Transfer the weighed this compound to a 10 mL volumetric flask. Add a small amount of methanol (approximately 5-7 mL) and ensure complete dissolution. Sonication for 5-10 minutes may be necessary.

  • Dilution to Intermediate Stock: Once dissolved, bring the volume up to 10 mL with methanol to create a 100 µg/mL intermediate stock solution. Mix thoroughly.

  • Final Stock Solution: Pipette 200 µL of the 100 µg/mL intermediate stock solution into a 10 mL volumetric flask. Dilute to the mark with methanol to achieve the final concentration of 2.00 µg/mL.

  • Storage: Aliquot the stock solution into tightly sealed cryogenic vials and store at -20°C.[7] It is recommended to allow the solution to reach room temperature before use.[7]

Procedure for Preparing Working Solutions:

Working solutions are prepared by serially diluting the stock solution to the desired concentration for spiking into calibration standards and quality control samples.

  • Thawing: Remove an aliquot of the stock solution from the -20°C freezer and allow it to equilibrate to room temperature for at least 60 minutes before use.[7]

  • Serial Dilution: Perform serial dilutions of the stock solution using the appropriate solvent (typically methanol or a mobile phase-like composition) to achieve the desired working solution concentrations. For example, to prepare a 200 ng/mL working solution from a 2.00 µg/mL (2000 ng/mL) stock, dilute the stock solution 1:10 with methanol.

  • Use: The working solutions are now ready to be spiked into blank biological matrices to prepare calibration curves and quality control samples.

Stability and Handling:

  • Solid this compound should be stored at -20°C for long-term stability.[2]

  • Stock solutions in methanol or DMSO should be stored in tightly sealed vials at -20°C and are generally stable for up to one month.[7] Avoid repeated freeze-thaw cycles by preparing multiple small aliquots.[5]

  • Aqueous solutions of Glyburide are not recommended for storage for more than one day.[8]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Solid dissolve Dissolve in Solvent (e.g., Methanol or DMSO) weigh->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex adjust_volume Adjust to Final Volume in Volumetric Flask vortex->adjust_volume aliquot_stock Aliquot into Vials adjust_volume->aliquot_stock store_stock Store at -20°C aliquot_stock->store_stock thaw_stock Thaw Stock Solution Aliquots store_stock->thaw_stock serial_dilution Perform Serial Dilutions with Appropriate Solvent thaw_stock->serial_dilution working_solution Final Working Solutions serial_dilution->working_solution

Caption: Workflow for this compound Stock and Working Solution Preparation.

References

Application Note: High-Throughput Chromatographic Separation of Glyburide and Glyburide-d11 for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

[DATE] November 20, 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of glyburide and its deuterated internal standard, Glyburide-d11, in biological matrices. The described protocol is optimized for high-throughput analysis, providing excellent chromatographic resolution and accurate quantification, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications in drug development.

Introduction

Glyburide (also known as glibenclamide) is a second-generation sulfonylurea medication used to treat type 2 diabetes mellitus. Accurate and reliable quantification of glyburide in biological samples is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response. This note provides a detailed protocol for the chromatographic separation of glyburide and this compound using reverse-phase HPLC coupled with tandem mass spectrometry.

Experimental

Materials and Reagents
  • Glyburide and this compound standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

A protein precipitation method is employed for the extraction of glyburide and this compound from plasma samples.[1][2]

  • To 400 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).

  • Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid to precipitate proteins.[1][2]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.[1][2]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 120 µL of the mobile phase.[1][2]

Chromatographic Conditions

The separation is achieved using a reverse-phase C18 or C8 column. The conditions provided below are a synthesis of commonly used parameters for robust separation.

ParameterCondition
HPLC System Agilent 1100/1200 series or equivalent[1][3][4]
Column Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or Agilent Zorbax XDB-C8 (2.1 × 50 mm, 5 µm)[1][3]
Mobile Phase A 0.1% Formic acid in water or 5 mM Ammonium Acetate (pH 5.0)[1][4]
Mobile Phase B Acetonitrile or Methanol[1][4]
Gradient/Isocratic Isocratic elution with 70% Methanol or a gradient can be optimized.[1]
Flow Rate 0.5 - 0.8 mL/min[1][5]
Column Temperature 40°C[1][4]
Injection Volume 10 - 50 µL[1][2]
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for detection, operating in positive electrospray ionization (ESI) mode.

ParameterCondition
Mass Spectrometer API 4000 or equivalent[1][2]
Ionization Mode Electrospray Ionization (ESI), Positive[6][7]
MRM Transitions See Table 1
Ion Spray Voltage 5000 V[3][7]
Source Temperature 350 - 700°C[3][7]
Collision Gas Medium[7]

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Glyburide494.0369.1
This compound505.0380.1

Results and Discussion

The described method provides excellent separation and resolution of glyburide and its deuterated internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for any variability during sample preparation and analysis.

Experimental Workflow

G cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precip Protein Precipitation (Acetonitrile + Formic Acid) add_is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute hplc HPLC Separation (C18 or C8 column) reconstitute->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate calculate Calculate Peak Area Ratios (Analyte/IS) integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Caption: Experimental workflow from sample preparation to data analysis.

Conclusion

The LC-MS/MS method outlined in this application note provides a reliable and high-throughput solution for the quantitative analysis of glyburide in biological matrices. The protocol is straightforward, utilizing a simple protein precipitation step and standard reverse-phase chromatography, making it readily adaptable in most bioanalytical laboratories. The use of this compound as an internal standard ensures the accuracy and precision required for regulated bioanalysis.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Glyburide-d11

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Glyburide-d11. This compound is a deuterated analog of Glyburide, commonly used as an internal standard in pharmacokinetic and drug metabolism studies of its non-labeled counterpart. The method outlined below is applicable to researchers, scientists, and drug development professionals requiring precise and accurate measurement of this compound in biological matrices. This document provides comprehensive mass spectrometry parameters, liquid chromatography conditions, and detailed sample preparation protocols for plasma and urine.

Introduction

Glyburide (also known as Glibenclamide) is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes. Accurate quantification of glyburide and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1][2] This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS with electrospray ionization.

Experimental

Materials and Reagents
  • This compound (Toronto Research Chemicals Inc. or equivalent)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

  • Human urine (blank)

  • Ethyl acetate (HPLC grade)

Instrumentation
  • Liquid Chromatography System: An HPLC or UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions

A C8 or C18 analytical column is suitable for the separation of this compound.[2] The following conditions can be used as a starting point and optimized as needed.

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in positive ion electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound505.0369.01004520

Note: The cone voltage and collision energy should be optimized for the specific instrument being used.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL primary stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Spiking into Matrix: Prepare calibration curve standards and quality control samples by spiking the appropriate working standard solutions into blank biological matrix (e.g., plasma or urine).

Sample Preparation from Biological Matrices

A. Protein Precipitation (for Plasma Samples) [1]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (if this compound is not the analyte of interest).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

B. Liquid-Liquid Extraction (for Urine Samples) [1]

  • To 200 µL of urine sample, add the internal standard (if applicable).

  • Add 20 µL of 1 M HCl to acidify the sample.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Data Analysis

The concentration of this compound is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard (if used) versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma or Urine) Add_IS Spike Internal Standard Sample->Add_IS Extraction Protein Precipitation or LLE Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The provided parameters and protocols can be adapted and optimized to suit specific laboratory instrumentation and research needs, ensuring high-quality data for pharmacokinetic and drug metabolism studies.

References

Application Note: High-Sensitivity Quantification of Glyburide in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyburide (also known as Glibenclamide) is a second-generation sulfonylurea widely prescribed for the treatment of type 2 diabetes mellitus. Accurate and sensitive quantification of Glyburide in biological samples such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Glyburide, utilizing its deuterated analog, Glyburide-d11, as an internal standard to ensure high accuracy and precision. The methodology employs Multiple Reaction Monitoring (MRM) for selective and sensitive detection.

Quantitative Data Summary

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and compound-dependent parameters for the analysis of Glyburide and its internal standard, this compound. These parameters are critical for setting up the mass spectrometer to achieve optimal sensitivity and selectivity. All analytes were analyzed in positive electrospray ionization (ESI) mode.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (V)Collision Energy (V)Collision Cell Exit Potential (V)
Glyburide494.2369.2452010
This compound (Internal Standard) 505.0 369.0 45 20 10

Experimental Protocols

This section provides a detailed protocol for the quantification of Glyburide in human plasma and urine.

Materials and Reagents
  • Glyburide and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma and urine (blank)

  • Ethyl acetate

Instrumentation
  • A liquid chromatography system capable of delivering reproducible gradients at low flow rates.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

Plasma Samples:

  • To a 400 µL aliquot of human plasma, add 10 µL of the this compound internal standard working solution.

  • Vortex the sample for 1 minute.

  • Add 1.0 mL of ethyl acetate and shake vigorously for 3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Transfer the organic supernatant to a clean tube.

  • Repeat the extraction (steps 3-5) one more time and combine the organic extracts.

  • Evaporate the combined extracts to dryness under a stream of nitrogen.

  • Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Urine Samples:

  • To a 400 µL aliquot of urine, add 10 µL of the this compound internal standard working solution.

  • Follow the same liquid-liquid extraction procedure as described for plasma samples (steps 2-8).[1]

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm) is suitable for this separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient profile should be optimized based on the column and system used.

  • Injection Volume: 10 µL

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 450°C

  • Curtain Gas: 20 (arbitrary units)

  • Collision Gas: 10 (arbitrary units)

  • Ion Source Gas 1: 40 (arbitrary units)

  • Ion Source Gas 2: 50 (arbitrary units)

Visualizations

Logical Workflow for Glyburide Quantification

The following diagram illustrates the key steps involved in the quantitative analysis of Glyburide from biological samples using LC-MS/MS.

Glyburide_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProc Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with This compound (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quant Quantification Calibration->Quant

Experimental workflow for Glyburide analysis.

Signaling Pathway of Glyburide Action

While this application note focuses on the analytical methodology, understanding the mechanism of action of Glyburide is relevant for researchers in drug development. The following diagram depicts the signaling pathway of Glyburide in pancreatic β-cells, leading to insulin secretion.

Glyburide_Signaling_Pathway Glyburide Glyburide SUR1 SUR1 Subunit of ATP-sensitive K+ Channel Glyburide->SUR1 Binds to K_ATP_Channel K+ Channel Closure SUR1->K_ATP_Channel Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Glyburide's mechanism of action in pancreatic β-cells.

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive and selective quantification of Glyburide in biological matrices using LC-MS/MS with this compound as an internal standard. The provided MRM transitions and experimental conditions can be readily implemented in analytical laboratories. The use of a stable isotope-labeled internal standard and the high selectivity of MRM ensure the generation of reliable and accurate data for pharmacokinetic and other clinical research applications.

References

Application Notes and Protocols for the Use of Glyburide-d11 in Bioequivalence Studies of Glyburide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of glyburide formulations. A key component of such studies is the accurate quantification of glyburide in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as Glyburide-d11, is critical for achieving the necessary precision and accuracy in the analytical methodology, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Glyburide (also known as glibenclamide) is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus.[1] For generic versions of glyburide to be approved, regulatory agencies require bioequivalence studies to demonstrate that they perform in the same manner as the reference listed drug.

This document outlines the standard design of a glyburide bioequivalence study, a detailed protocol for the LC-MS/MS-based analysis of glyburide in plasma using this compound as an internal standard, and a summary of pharmacokinetic data from representative studies.

Bioequivalence Study Protocol

A typical bioequivalence study for glyburide formulations is designed as a single-dose, two-treatment, two-period crossover study in healthy adult volunteers under fasting conditions.[2]

2.1. Study Design and Conduct

A randomized, open-label, two-period, two-sequence, single-dose crossover design is generally employed.[3][4] Healthy, non-smoking male and non-pregnant, non-lactating female subjects are recruited. After an overnight fast, subjects receive a single oral dose of either the test or reference glyburide formulation with a standardized volume of water. A washout period of at least one week separates the two treatment periods.[3] Due to the hypoglycemic effect of glyburide, it is recommended that the drug be administered with a 20% glucose solution, followed by subsequent administrations of the glucose solution to manage and monitor for hypoglycemia.[2]

2.2. Blood Sampling

Blood samples are collected in tubes containing an appropriate anticoagulant at predetermined time points. Sampling typically occurs pre-dose and at various intervals up to 24-48 hours post-dose to adequately capture the pharmacokinetic profile of glyburide.[1][3] Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.

2.3. Pharmacokinetic Analysis

The plasma concentrations of glyburide are determined using a validated analytical method, as detailed in Section 3. From the plasma concentration-time data, the following key pharmacokinetic parameters are calculated for both the test and reference formulations:

  • Cmax: Maximum observed plasma concentration.

  • AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-inf: The area under the plasma concentration-time curve from time zero to infinity.

  • Tmax: The time to reach the maximum plasma concentration.

2.4. Statistical Analysis

The bioequivalence between the test and reference formulations is assessed by comparing the 90% confidence intervals (CIs) for the ratio of the geometric means of Cmax and AUC for the test and reference products.[3] For bioequivalence to be concluded, these 90% CIs must fall within the acceptance range of 80.00% to 125.00%.[3][5]

Analytical Protocol: Quantification of Glyburide in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a validated method for the determination of glyburide in human plasma using this compound as an internal standard (IS).

3.1. Materials and Reagents

  • Glyburide reference standard

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • Human plasma (blank)

3.2. Preparation of Stock and Working Solutions

  • Glyburide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of glyburide reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the glyburide stock solution with a methanol:water (50:50, v/v) mixture to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of, for example, 2.00 µg/mL.[6]

3.3. Sample Preparation (Protein Precipitation)

  • Label polypropylene tubes for standards, quality controls (QCs), and unknown samples.

  • To 400 µL of plasma in each tube, add 10 µL of the this compound internal standard working solution.[6]

  • Vortex the samples for 1 minute.

  • Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid to precipitate the plasma proteins.[6]

  • Vortex the mixture for 3 minutes.

  • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[6]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 120 µL of a 50:50 (v/v) mixture of 5 mM aqueous ammonium acetate buffer (pH 5.0) and methanol.[6]

  • Filter the reconstituted sample before injection into the LC-MS/MS system.

3.4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: An HPLC system capable of delivering a stable and reproducible gradient.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of 5 mM aqueous ammonium acetate buffer (pH 5.0) and methanol (e.g., in a 30:70 v/v ratio).[7]

  • Flow Rate: 0.8 mL/min.[7]

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Glyburide: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z) → Product ion (m/z) (Specific m/z values should be optimized based on the instrument used)

3.5. Method Validation

The analytical method should be fully validated according to regulatory guidelines, including assessments of:

  • Selectivity

  • Linearity and range

  • Accuracy and precision (intra- and inter-day)

  • Recovery

  • Matrix effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Data Presentation

The following tables summarize pharmacokinetic parameters from representative bioequivalence studies of glyburide formulations.

Table 1: Pharmacokinetic Parameters of Two Glyburide Formulations (Mean ± SEM) [3]

ParameterFormulation A (Daonil)Formulation B (Gen-Glybe)
Cmax (ng/mL) 273.32 ± 25.84294.83 ± 27.12
Tmax (h) 3.03 ± 0.232.87 ± 0.24
AUC0-24h (ng·h/mL) 1396.66 ± 130.181557.99 ± 140.24

Table 2: Bioequivalence Assessment of Glyburide in a Metformin/Glyburide Combination Tablet (Predicted Data) [5]

ParameterTest FormulationReference Formulation90% CI for Geometric Mean Ratio
Cmax (ng/mL) 66.7467.4495.35% - 102.75%
AUC0-t (ng·h/mL) 413.15408.9897.34% - 104.84%

Visualizations

Diagram 1: General Workflow of a Glyburide Bioequivalence Study

Bioequivalence_Workflow Protocol Protocol Design & IRB Approval Recruitment Subject Recruitment & Screening Protocol->Recruitment Randomization Randomization Dosing_P1 Period 1: Dosing (Test/Reference) Randomization->Dosing_P1 Sampling_P1 Blood Sampling Dosing_P1->Sampling_P1 Washout Washout Period Sampling_P1->Washout Dosing_P2 Period 2: Dosing (Reference/Test) Washout->Dosing_P2 Sampling_P2 Blood Sampling Dosing_P2->Sampling_P2 Sample_Prep Plasma Sample Preparation LCMS LC-MS/MS Analysis with this compound Sample_Prep->LCMS Concentration Concentration Determination LCMS->Concentration PK_Analysis Pharmacokinetic Parameter Calculation Stats Statistical Analysis (90% CI) PK_Analysis->Stats Report Final Report Stats->Report

Caption: Workflow of a typical glyburide bioequivalence study.

Diagram 2: Analytical Workflow for Glyburide Quantification in Plasma

Analytical_Workflow Plasma Plasma Sample (400 µL) IS_Spike Spike with this compound IS (10 µL) Plasma->IS_Spike Precipitation Protein Precipitation (+ 1.2 mL Acetonitrile/Formic Acid) IS_Spike->Precipitation Centrifuge Centrifugation (12,000 x g, 15 min) Precipitation->Centrifuge Evaporation Supernatant Evaporation Centrifuge->Evaporation Reconstitution Reconstitution (120 µL Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Sample preparation and analysis workflow.

References

Application Notes: Glyburide-d11 for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glyburide (also known as glibenclamide) is a second-generation sulfonylurea medication used to treat type 2 diabetes mellitus. It stimulates the release of insulin from pancreatic β-cells, thereby lowering blood glucose levels. Therapeutic drug monitoring (TDM) of glyburide is crucial to optimize dosage, ensure efficacy, and minimize adverse effects such as hypoglycemia. Glyburide-d11, a stable isotope-labeled form of glyburide, serves as an ideal internal standard (IS) for its quantitative analysis in biological matrices, primarily due to its similar physicochemical properties and co-elution with the parent drug, which corrects for matrix effects and variations in sample processing. This document provides detailed protocols for the application of this compound in the therapeutic drug monitoring of glyburide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action of Glyburide

Glyburide exerts its hypoglycemic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[1][2] This binding leads to the closure of these channels, causing membrane depolarization.[1][2] The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions.[1][3] The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion into the bloodstream.[1][3]

Glyburide_Mechanism_of_Action cluster_beta_cell Pancreatic β-cell Glyburide Glyburide SUR1 SUR1 Glyburide->SUR1 binds to K_ATP_channel K-ATP Channel SUR1->K_ATP_channel inhibits Membrane\nDepolarization Membrane Depolarization K_ATP_channel->Membrane\nDepolarization closure leads to Ca_channel Voltage-gated Ca²⁺ Channel Ca²⁺ Influx Ca²⁺ Influx Ca_channel->Ca²⁺ Influx allows Insulin_granules Insulin Granules Insulin_release Insulin Release Insulin_granules->Insulin_release Bloodstream Bloodstream Insulin_release->Bloodstream into Membrane\nDepolarization->Ca_channel opens Ca²⁺ Influx->Insulin_granules triggers exocytosis of

Caption: Glyburide's mechanism of action in pancreatic β-cells.

Analytical Method: LC-MS/MS Quantification of Glyburide

The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification of glyburide in complex biological matrices such as plasma and urine. LC-MS/MS offers high sensitivity and selectivity for this purpose.

Experimental Workflow

The general workflow for the analysis of glyburide in patient samples involves sample collection, preparation (which includes the addition of the this compound internal standard), chromatographic separation, and mass spectrometric detection.

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection 1. Plasma/Urine Sample Collection Add_IS 2. Add this compound (IS) Sample_Collection->Add_IS Protein_Precipitation 3. Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation 6. LC Separation (C8 or C18 column) Supernatant_Transfer->LC_Separation MSMS_Detection 7. MS/MS Detection (ESI+, MRM) LC_Separation->MSMS_Detection Quantification 8. Quantification (Peak Area Ratio) MSMS_Detection->Quantification Reporting 9. Result Reporting Quantification->Reporting

Caption: Experimental workflow for glyburide TDM using this compound.

Detailed Experimental Protocols

Protocol 1: Glyburide Quantification in Human Plasma

This protocol is adapted from methodologies described for the analysis of glyburide in plasma samples.[4][5]

1. Materials and Reagents

  • Glyburide analytical standard

  • This compound (Internal Standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium acetate

  • Blank human plasma

2. Preparation of Stock and Working Solutions

  • Glyburide Stock Solution (1 mg/mL): Accurately weigh and dissolve glyburide in methanol.

  • This compound Stock Solution (2.00 µg/mL): Dissolve this compound in methanol.[4][5]

  • Working Standard Solutions: Prepare serial dilutions of the glyburide stock solution in methanol to create working standards for calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to the desired concentration.

3. Sample Preparation

  • Pipette 400 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add a specific volume of the appropriate glyburide working standard solution for calibration standards, or a blank solvent for unknown samples.

  • Vortex mix for 30 seconds.

  • Add acetonitrile for protein precipitation.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: Agilent 1200 series HPLC or equivalent.[5]

  • Column: C8 or C18 reversed-phase column.[6]

  • Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile.

  • Flow Rate: As optimized for the specific column.

  • Injection Volume: 10 µL.[5]

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: Glyburide Quantification in Human Urine

This protocol is based on established methods for analyzing glyburide in urine.[4]

1. Materials and Reagents

  • Same as for plasma analysis.

2. Preparation of Stock and Working Solutions

  • Prepare stock and working solutions as described for plasma analysis, adjusting concentrations as needed for the expected levels in urine. For instance, a this compound stock solution of 0.800 µg/mL in methanol has been used.[4]

3. Sample Preparation

  • Pipette 400 µL of human urine into a microcentrifuge tube.[4]

  • Add 10 µL of the this compound internal standard working solution.

  • Add a specific volume of the appropriate glyburide working standard for calibration standards, or a blank solvent for unknown samples.

  • Vortex mix for 30 seconds.

  • Proceed with dilution or direct injection depending on the sensitivity of the instrument and the expected concentration range. For high concentrations, a dilution with the mobile phase may be necessary.[4]

4. LC-MS/MS Conditions

  • The LC-MS/MS conditions are generally similar to those used for plasma analysis, with potential modifications to the gradient elution to manage the different matrix effects of urine.

Quantitative Data Summary

The performance of LC-MS/MS methods for glyburide quantification using a stable isotope-labeled internal standard is summarized below.

Table 1: Method Validation Parameters for Glyburide Quantification

ParameterMatrixValueReference
Linearity Range Plasma1.02–410 ng/mL[4]
Urine0.0594–23.8 ng/mL[4]
Lower Limit of Quantitation (LLOQ) Plasma1.02 ng/mL[5]
Urine0.0594 ng/mL[4]
Accuracy Plasma86% to 114%[5]
Urine94% to 105%[5]
Precision (Intra-day & Inter-day) Plasma & Urine< 14% (Relative Deviation)[5]
Extraction Recovery Plasma87% to 99%[4][5]
Urine85% to 95%[4][5]

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of glyburide. The detailed protocols and established performance metrics outlined in these application notes offer a comprehensive guide for researchers and clinicians to implement accurate and reliable glyburide quantification in a laboratory setting. This enables personalized dose adjustments, leading to improved glycemic control and enhanced patient safety.

References

Application Note: Quantification of Glyburide and its Metabolites in Biological Matrices Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyburide (also known as glibenclamide) is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Monitoring its plasma concentrations and characterizing its metabolic profile are crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy and safety. Glyburide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C9, into several hydroxylated metabolites.[1][2][3] The major active metabolites include 4-trans-hydroxycyclohexyl glyburide (M1) and 3-cis-hydroxycyclohexyl glyburide (M2b).[3] This application note provides a detailed protocol for the simultaneous quantification of glyburide and its primary metabolites in human plasma and urine using a stable isotope-labeled (deuterated) internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as Glyburide-d11, is the gold standard for quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[4][5]

Metabolic Pathway of Glyburide

Glyburide undergoes extensive hepatic metabolism, primarily through hydroxylation of the cyclohexyl ring. The main cytochrome P450 isoenzymes involved are CYP3A4 and CYP2C9.[1][6] This process leads to the formation of several metabolites, with M1 and M2b being the most significant pharmacologically active ones.[3]

Glyburide_Metabolism Glyburide Glyburide Metabolites Hydroxylated Metabolites (M1, M2a, M2b, M3, M4) Glyburide->Metabolites Hydroxylation Excretion Urine and Feces Excretion (50% each) Metabolites->Excretion CYP CYP3A4, CYP2C9 CYP->Glyburide

Caption: Metabolic pathway of glyburide to its hydroxylated metabolites.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of glyburide and its metabolites in human plasma and urine.[7][8][9]

Table 1: Lower Limit of Quantification (LLOQ) in Human Plasma and Urine [7][9]

AnalyteLLOQ in Plasma (ng/mL)LLOQ in Urine (ng/mL)
Glyburide (GLB)1.020.0594
M1 (4-trans-hydroxy)0.1020.989
M2a (4-cis-hydroxy)0.1090.984
M2b (3-cis-hydroxy)0.1011.02
M3 (3-trans-hydroxy)0.1001.00
M4 (2-trans-hydroxy)0.1130.984

Table 2: Calibration Curve Ranges in Human Plasma and Urine [7]

AnalytePlasma Range (ng/mL)Urine Range (ng/mL)
Glyburide (GLB)1.02 - 4100.0594 - 23.8
M10.102 - 1640.989 - 494
M2a0.109 - 1740.984 - 492
M2b0.101 - 1611.02 - 511
M30.100 - 1601.00 - 503
M40.113 - 1800.984 - 492

Table 3: Recovery and Accuracy [7][9]

MatrixAnalyte Extraction Recovery (%)Method Accuracy (%)
Plasma87 - 9986 - 114
Urine85 - 9594 - 105

Experimental Protocols

This section details the materials and methods for the quantification of glyburide and its metabolites.

Materials and Reagents
  • Glyburide (GLB) reference standard

  • Glyburide metabolites (M1, M2a, M2b, M3, M4) reference standards

  • This compound (internal standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma and urine (blank)

Stock and Working Solutions Preparation
  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 2.00 µg/mL.[7]

  • Analyte Stock Solutions: Prepare individual stock solutions of glyburide and each metabolite in methanol.[7]

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with methanol to the desired concentrations for spiking into calibration standards and quality control (QC) samples.[7]

Sample Preparation

Plasma Samples (Protein Precipitation) [7]

  • To 400 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.

  • Vortex for 1 minute.

  • Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid to precipitate proteins.

  • Vortex again for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue with 120 µL of 50:50 (v/v) aqueous ammonium acetate buffer (5 mM, pH 5.0) and methanol.

  • Filter the reconstituted sample before injection into the LC-MS/MS system.

Urine Samples (for Glyburide and Metabolites) [7]

  • To 400 µL of urine sample, add 10 µL of the internal standard working solution.

  • Follow a liquid-liquid extraction or solid-phase extraction protocol as optimized in the laboratory. A simple dilution may also be applicable depending on the required sensitivity.

  • For a previously described method, after IS addition, the samples were vigorously shaken for 3 minutes with an extraction solvent and centrifuged.[7] The extraction was repeated, and the combined extracts were evaporated to dryness.[7]

  • Reconstitute the residue in 120 µL of 50:50 (v/v) 5 mM ammonium acetate buffer (pH 5.0) and methanol.[7]

LC-MS/MS Analysis

Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Zorbax 300 SB C18, 150x4.6 mm, 5 µm) is suitable.[10]

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.[7][10]

  • Mobile Phase B: Acetonitrile or methanol.[7][10]

  • Flow Rate: 0.4 mL/min.[10]

  • Injection Volume: 10-50 µL, depending on the analyte concentrations.[7]

  • Gradient: A gradient elution is typically used to separate the parent drug from its metabolites.

Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[7]

  • Detection: Multiple Reaction Monitoring (MRM).

Table 4: Example MRM Transitions (m/z)

CompoundPrecursor Ion [M+H]⁺Product Ion
Glyburide494.2Specific to instrument tuning
Metabolites (M1-M4)510.2Specific to instrument tuning
This compound505.3Specific to instrument tuning

Note: The specific product ions and collision energies need to be optimized for the specific mass spectrometer being used.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of glyburide and its metabolites.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma or Urine Sample Spike Spike with this compound (IS) Sample->Spike Extraction Protein Precipitation (Plasma) or LLE/SPE (Urine) Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitute Reconstitution Drydown->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Integration Peak Integration LC_MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: Experimental workflow for glyburide metabolite quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the reliable quantification of glyburide and its major metabolites in biological matrices using a deuterated internal standard and LC-MS/MS. The presented method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for a wide range of research and clinical applications, including pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the robustness of the bioanalytical method.

References

Troubleshooting & Optimization

Technical Support Center: Glyburide Analysis with Glyburide-d11 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Glyburide-d11 as an internal standard for the quantitative analysis of glyburide in biological matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the bioanalysis of glyburide, leading to inaccurate and imprecise results.

Issue 1: High Variability in this compound Signal Across Samples

Symptoms:

  • Inconsistent peak areas for this compound in quality control (QC) and unknown samples.

  • Poor precision (%CV > 15%) in the calculated concentrations of calibrators and QCs.

Possible Causes & Solutions:

CauseRecommended Action
Inconsistent Sample Preparation: Ensure precise and consistent execution of the sample preparation workflow for all samples. This includes accurate pipetting of plasma/urine, internal standard solution, and extraction solvents.[1][2]
Variable Extraction Recovery: Optimize the extraction procedure. If using protein precipitation, ensure complete protein crashing and consistent supernatant transfer. For liquid-liquid extraction, maintain consistent pH, solvent volumes, and vortexing/shaking times.[1][3]
Differential Matrix Effects: The matrix composition can vary between individual samples, leading to different degrees of ion suppression or enhancement for this compound. While a stable isotope-labeled internal standard is designed to compensate for this, extreme variations can still be problematic. Consider a more rigorous sample clean-up method like solid-phase extraction (SPE) to remove more matrix components.[3][4]
Autosampler Issues: Check the autosampler for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.
Issue 2: Poor Peak Shape for Glyburide and/or this compound

Symptoms:

  • Peak fronting or tailing.

  • Split peaks.

  • Broad peaks leading to reduced sensitivity.

Possible Causes & Solutions:

CauseRecommended Action
Column Contamination: Implement a column wash procedure between injections or at the end of each batch to remove strongly retained matrix components.
Incompatible Reconstitution Solvent: The reconstitution solvent should be similar in composition and strength to the initial mobile phase to ensure proper peak focusing on the column.
Column Degradation: The analytical column may be nearing the end of its lifespan. Replace the column with a new one of the same type.
pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of glyburide and influence its interaction with the stationary phase. Ensure the mobile phase is properly buffered and the pH is consistent.
Issue 3: Suspected Ion Suppression or Enhancement

Symptoms:

  • Lower or higher than expected signal intensity for both glyburide and this compound in matrix samples compared to neat solutions.

  • Inaccurate results that do not meet acceptance criteria during method validation.

Possible Causes & Solutions:

CauseRecommended Action
Co-elution with Matrix Components: Endogenous matrix components, such as phospholipids, can co-elute with the analytes and interfere with the ionization process in the mass spectrometer source.[4]
Mitigation Strategies:
* Optimize Chromatography: Adjust the mobile phase gradient to better separate glyburide and this compound from the matrix interferences.[5][6]
* Improve Sample Cleanup: Employ a more effective sample preparation technique like solid-phase extraction (SPE) to remove a wider range of matrix components compared to protein precipitation.[2][3]
* Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5]
Unsuitable Internal Standard: While this compound is an ideal stable isotope-labeled internal standard, ensure that it is co-eluting closely with the unlabeled glyburide. If their retention times are significantly different, they may experience different matrix effects.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is this compound recommended as an internal standard for glyburide analysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard for glyburide. SIL internal standards are considered the gold standard in quantitative LC-MS/MS analysis for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to glyburide. This means it behaves similarly during sample preparation (e.g., extraction recovery) and chromatographic separation.[5]

  • Co-elution: It typically co-elutes with the unlabeled glyburide, ensuring that both compounds experience the same degree of matrix effects (ion suppression or enhancement) in the mass spectrometer source.[4][5]

  • Correction for Variability: By calculating the peak area ratio of glyburide to this compound, any variations introduced during the analytical process (e.g., injection volume differences, matrix effects) are effectively normalized, leading to more accurate and precise quantification.[4]

Q2: How do I assess matrix effects for my glyburide assay?

A2: The matrix effect can be evaluated by calculating the matrix factor. This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The internal standard-normalized matrix factor is then calculated to assess how well the internal standard compensates for matrix effects. According to FDA guidelines, this should be evaluated in at least six different lots of the biological matrix.[1][7] A common approach involves three sets of samples:

  • Set A: Analyte in a neat solution.

  • Set B: Blank matrix extract spiked with the analyte post-extraction.

  • Set C: Analyte spiked into the matrix before extraction.

The matrix effect is calculated as the ratio of the peak response in Set B to Set A. The extraction recovery is calculated as the ratio of the peak response in Set C to Set B.[2]

Q3: What are the typical sample preparation methods for glyburide analysis in plasma?

A3: The most common sample preparation techniques for glyburide in plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).[1][3]

  • Protein Precipitation: This is a simple and fast method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected.[1]

  • Liquid-Liquid Extraction: This method involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent. This technique generally provides a cleaner extract than PPT.[3]

  • Solid-Phase Extraction (SPE): While less common for routine analysis, SPE can provide the cleanest extracts and may be necessary if significant matrix effects are observed with PPT or LLE.[3]

Q4: What are the expected quantitative results for a validated glyburide assay?

A4: The following table summarizes typical performance characteristics of a validated LC-MS/MS method for glyburide in human plasma.

ParameterTypical ValueReference
Lower Limit of Quantitation (LLOQ)0.25 - 1.02 ng/mL[7][8]
Extraction Recovery78.3% - 99%[1][7][8]
Inter-day Precision (%CV)< 15%[7][8]
Inter-day Accuracy (% bias)Within ±15%[7][8]

Experimental Protocols & Visualizations

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol describes a general procedure for the extraction of glyburide from human plasma.

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins.[1]

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

G Protein Precipitation Workflow cluster_0 Sample Preparation plasma 1. Add 100 µL Plasma is 2. Add 10 µL this compound plasma->is vortex1 3. Vortex is->vortex1 ppt 4. Add 300 µL Acetonitrile vortex1->ppt vortex2 5. Vortex ppt->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant dry 8. Evaporate to Dryness supernatant->dry reconstitute 9. Reconstitute dry->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for glyburide extraction from plasma via protein precipitation.

Principle of Internal Standard Correction

The following diagram illustrates how a stable isotope-labeled internal standard like this compound corrects for variations during analysis.

G Principle of Internal Standard Correction cluster_0 Sample 1 (Low Matrix Effect) cluster_1 Sample 2 (High Matrix Effect - Suppression) gly1 Glyburide Signal (High) ratio1 Ratio (Gly/d11) = Consistent gly1->ratio1 d11_1 This compound Signal (High) d11_1->ratio1 result Accurate Quantification ratio1->result gly2 Glyburide Signal (Suppressed) ratio2 Ratio (Gly/d11) = Consistent gly2->ratio2 d11_2 This compound Signal (Suppressed) d11_2->ratio2 ratio2->result

Caption: How this compound compensates for variable matrix effects.

References

Technical Support Center: Glyburide-d11 Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Glyburide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression for Glyburide-d11 in ESI-MS applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a significantly lower signal for this compound in my plasma samples compared to the neat standard. What could be the cause?

A1: This is a classic sign of ion suppression , a common phenomenon in Electrospray Ionization Mass Spectrometry (ESI-MS). Ion suppression occurs when molecules in your sample matrix, other than your analyte of interest, interfere with the ionization process in the MS source. This leads to a reduced signal for your target analyte, in this case, this compound.

Common Causes of Ion Suppression for this compound:

  • Matrix Effects: Biological matrices like plasma are complex and contain endogenous components such as phospholipids, salts, and proteins. These can co-elute with this compound and compete for ionization, thus suppressing its signal.[1][2][3]

  • Co-eluting Drugs: If the subject is on concomitant medications, these drugs or their metabolites can co-elute and interfere with the ionization of this compound. A notable example is Metformin, which is often co-administered with Glyburide and has been shown to suppress its signal.[4][5][6]

  • Sample Preparation: Inadequate sample cleanup can leave behind high concentrations of matrix components, leading to significant ion suppression. For instance, simple protein precipitation may not be sufficient to remove all interfering phospholipids.[2][7]

  • Mobile Phase Additives: Non-volatile buffers or salts in the mobile phase can crystallize at the ESI probe tip, leading to instability and signal suppression.[8]

Troubleshooting Workflow:

The following diagram illustrates a systematic approach to troubleshooting ion suppression.

IonSuppressionTroubleshooting Start Low this compound Signal (Ion Suppression Suspected) Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? (e.g., this compound) Start->Check_IS Use_IS Implement this compound as SIL-IS to compensate for matrix effects Check_IS->Use_IS No Optimize_SP Optimize Sample Preparation Check_IS->Optimize_SP Yes Use_IS->Optimize_SP SP_Options Evaluate Different Techniques: - Protein Precipitation (PPT) - Liquid-Liquid Extraction (LLE) - Solid-Phase Extraction (SPE) Optimize_SP->SP_Options Optimize_Chroma Optimize Chromatography SP_Options->Optimize_Chroma If suppression persists Chroma_Options Strategies: - Adjust Gradient - Change Column Chemistry - Divert Flow Optimize_Chroma->Chroma_Options Dilute_Sample Dilute Sample Chroma_Options->Dilute_Sample If co-elution is unavoidable Check_MP Review Mobile Phase Dilute_Sample->Check_MP End Signal Improved Check_MP->End

Caption: Troubleshooting workflow for ion suppression.

Q2: How can I experimentally confirm that ion suppression is affecting my analysis?

A2: A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression is occurring.

Experimental Protocol: Post-Column Infusion

  • Setup:

    • Infuse a standard solution of this compound at a constant flow rate into the MS detector, post-analytical column, using a syringe pump and a T-junction.

    • The analytical column is connected to the other inlet of the T-junction.

  • Procedure:

    • Begin the infusion of the this compound standard. You should observe a stable, elevated baseline signal in your mass spectrometer.

    • Inject a blank, extracted plasma sample (that does not contain this compound) onto the LC system and run your standard chromatographic method.

  • Interpretation:

    • Monitor the this compound signal throughout the chromatographic run.

    • Any dips or decreases in the stable baseline signal indicate time points where co-eluting matrix components are causing ion suppression.[7]

    • If the retention time of your this compound analyte coincides with one of these dips, your quantification is likely being compromised by ion suppression.

The following diagram illustrates the setup for a post-column infusion experiment.

PostColumnInfusion LC LC System (Mobile Phase + Extracted Blank Matrix) Column Analytical Column LC->Column Tee T-Junction Column->Tee SyringePump Syringe Pump (this compound Standard) SyringePump->Tee MS ESI-MS Detector Tee->MS

Caption: Post-column infusion experimental setup.

Q3: What are the recommended sample preparation techniques to minimize ion suppression for this compound?

A3: The choice of sample preparation method is critical. While simpler methods are faster, more rigorous techniques provide cleaner extracts, reducing matrix effects.

  • Protein Precipitation (PPT): This is the simplest method but often results in the least clean sample, as significant amounts of phospholipids may remain. It can be a starting point, but if ion suppression is observed, a more selective method is recommended.[9]

  • Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup than PPT by partitioning the analyte into an organic solvent, leaving many matrix components behind in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components. By using a stationary phase that selectively retains the analyte while allowing interferences to be washed away, SPE can significantly reduce ion suppression.[7]

Quantitative Comparison of Sample Preparation Techniques:

The following table summarizes the typical performance of these methods in terms of recovery and reduction of matrix effects.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Signal Intensity
Protein Precipitation (PPT) > 90%40 - 60%Low
Liquid-Liquid Extraction (LLE) 75 - 90%15 - 30%Medium
Solid-Phase Extraction (SPE) > 85%< 15%High

Note: Values are representative and can vary based on the specific protocol and matrix.

Experimental Protocol: Liquid-Liquid Extraction (LLE) for Glyburide in Plasma

  • Sample Aliquoting: To 0.5 mL of plasma in a centrifuge tube, add 7.5 ng of the internal standard, this compound.

  • Acidification: Add 300 µL of 2 M HCl to acidify the sample.

  • Extraction: Add 5.0 mL of an n-hexane:methylene chloride (1:1 v/v) solution.

  • Mixing: Vortex the sample for 1 minute, then shake for approximately 30 minutes.

  • Centrifugation: Centrifuge at 3000 g for 10 minutes.

  • Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under vacuum.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: Inject a 15 µL aliquot into the LC-MS system.[10]

Q4: Even with an optimized sample preparation, I still see some suppression. How can I use chromatography to solve this?

A4: Chromatographic separation is your next line of defense. The goal is to separate the elution of this compound from the regions of ion suppression you identified in your post-column infusion experiment.

Chromatographic Strategies:

  • Gradient Modification: Adjust the mobile phase gradient to shift the retention time of this compound away from co-eluting interferences.

  • Column Selection: Use a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column) to alter the selectivity of the separation.

  • Flow Diverter Valve: If the suppression is caused by early-eluting salts or phospholipids, a diverter valve can be used to send the initial part of the eluent to waste before the analyte elutes, preventing these components from entering the MS source.

Example LC Method Parameters for Glyburide Analysis:

ParameterSetting
Column C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 150 µL/min
Gradient Binary Gradient (specifics to be optimized)
Injection Volume 5 - 15 µL

Reference: Based on a UPLC-MS/MS method for Glibenclamide (Glyburide).[11]

Q5: How does this compound as an internal standard help if it is also suppressed?

A5: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice because it has nearly identical chemical and physical properties to the analyte (Glyburide).[8] This means it will behave very similarly during sample preparation and, crucially, in the ESI source.

The key assumption is that both the analyte and the SIL-IS will be affected by ion suppression to the same degree.[4] Therefore, even if the absolute signal of both compounds is reduced, the ratio of their signals will remain constant. Since quantification is based on this ratio, the use of this compound can provide accurate results even in the presence of ion suppression.

The following diagram illustrates this principle.

SIL_IS_Principle cluster_0 Without Ion Suppression cluster_1 With Ion Suppression Gly_NoSupp Glyburide Signal (High) Ratio_NoSupp Ratio (Gly/d11) = Constant K Gly_NoSupp->Ratio_NoSupp d11_NoSupp This compound Signal (High) d11_NoSupp->Ratio_NoSupp Gly_Supp Glyburide Signal (Suppressed) Ratio_Supp Ratio (Gly/d11) ≈ Constant K Gly_Supp->Ratio_Supp d11_Supp This compound Signal (Suppressed) d11_Supp->Ratio_Supp Suppression_Effect Matrix Components Co-elution Suppression_Effect->Gly_Supp Suppresses Signal Suppression_Effect->d11_Supp Suppresses Signal Equally

Caption: Principle of SIL-IS in correcting for ion suppression.

References

Technical Support Center: Stability of Glyburide-d11 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Glyburide-d11 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a deuterated form of Glyburide, a medication used to treat type 2 diabetes. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS).[1] Because it is chemically almost identical to Glyburide, it exhibits similar behavior during sample preparation, chromatography, and ionization.[1] This allows it to compensate for variability in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of Glyburide.[2]

Q2: What are the primary concerns regarding the stability of this compound in biological samples?

The main stability concerns for this compound in biological matrices such as plasma, urine, and whole blood are degradation due to enzymatic activity, pH instability, temperature fluctuations, and repeated freeze-thaw cycles.[3][4] As a deuterated internal standard, it is also crucial to consider the potential for isotopic exchange (back-exchange), where deuterium atoms are replaced by hydrogen atoms from the surrounding matrix or solvent.[1]

Q3: What are the recommended storage conditions for biological samples containing this compound?

For long-term storage (e.g., 30 days), samples should be kept at ultra-low temperatures, such as -70°C or -80°C.[5][6] For short-term storage, such as during sample processing, it is advisable to keep samples on ice or at refrigerated temperatures (2-8°C) to minimize degradation.[7] Exposure to room temperature should be minimized.[6]

Q4: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?

Based on available data for Glyburide, samples are stable for at least three freeze-thaw cycles when stored at -70°C.[6] However, it is a best practice to minimize the number of freeze-thaw cycles for any biological sample to maintain integrity.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in biological matrices.

Problem Potential Cause Troubleshooting Steps
Poor Precision and Inaccurate Quantification Inconsistent sample preparation, matrix effects, or instability of this compound.- Ensure consistent timing and temperature during sample extraction. - Evaluate for matrix effects by comparing the response of this compound in neat solution versus post-extraction spiked matrix. - Verify the stability of this compound under your specific experimental conditions (see stability data below).
Drifting Internal Standard Signal Deuterium back-exchange, where deuterium atoms on this compound are replaced by hydrogen. This is more likely in highly acidic or basic conditions.[1]- Assess the stability of the internal standard in the sample diluent and mobile phase over time. - If back-exchange is suspected, consider adjusting the pH of the solutions to be more neutral. - Store samples and solutions at low temperatures to minimize the rate of exchange.[8]
Interference at the Analyte Mass Transition Presence of unlabeled Glyburide as an impurity in the this compound internal standard.[1]- Inject a high concentration of the this compound solution alone to check for a signal at the Glyburide mass transition. - Consult the Certificate of Analysis (CoA) for the stated isotopic and chemical purity of the standard. - If significant unlabeled analyte is present, contact the supplier for a higher purity batch or mathematically correct for the contribution.[1][8]
Low Recovery of this compound Inefficient extraction from the biological matrix or adsorption to container surfaces.- Optimize the extraction solvent and pH to ensure efficient partitioning of this compound. - Consider using low-adsorption microcentrifuge tubes and pipette tips. - Evaluate different protein precipitation or liquid-liquid extraction protocols.

Quantitative Stability Data

The following tables summarize the stability of Glyburide in human plasma and urine, with this compound used as the internal standard. The stability of this compound is expected to be comparable to that of the unlabeled analyte under these conditions.

Table 1: Stability of Glyburide in Human Plasma [5][6]

Stability ConditionStorage TemperatureDurationAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)
Short-Term (Bench-Top)Room Temperature (22-25°C)4 hoursLow QC: 2.97High QC: 29798.7 - 103.4≤ 5.8
Long-Term-70°C30 daysLow QC: 2.97High QC: 29796.6 - 101.3≤ 6.2
Freeze-Thaw (3 cycles)-70°C to Room Temperature3 cyclesLow QC: 2.97High QC: 29797.3 - 102.0≤ 4.9

Table 2: Stability of Glyburide in Human Urine [5]

Stability ConditionStorage TemperatureDurationAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)
Short-Term (Bench-Top)Room Temperature (22-25°C)4 hoursLow QC: 0.297High QC: 23.895.3 - 104.7≤ 7.1
Long-Term-70°C30 daysLow QC: 0.297High QC: 23.894.6 - 100.3≤ 8.5
Freeze-Thaw (3 cycles)-70°C to Room Temperature3 cyclesLow QC: 0.297High QC: 23.896.0 - 103.0≤ 6.3

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Human Plasma

This protocol is based on protein precipitation, a common method for plasma sample preparation.

  • Aliquoting: Thaw frozen plasma samples and vortex to ensure homogeneity. Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (concentration to be optimized for the specific assay) to each plasma sample, standard, and quality control sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex briefly and centrifuge to pellet any remaining particulates.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Sample Preparation for this compound Analysis in Human Urine

This protocol utilizes liquid-liquid extraction for the cleanup of urine samples.[5]

  • Aliquoting: Thaw frozen urine samples and vortex. Aliquot 400 µL of urine into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each urine sample, standard, and quality control sample.

  • Extraction: Add 1.0 mL of ethyl acetate to each tube.

  • Vortexing: Vigorously shake or vortex the samples for 3 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C to separate the organic and aqueous layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex briefly.

  • Injection: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental_Workflow_Plasma cluster_prep Plasma Sample Preparation A Thaw and Vortex Plasma B Aliquot 100 µL Plasma A->B C Spike with this compound IS B->C D Add 300 µL Acetonitrile (PPT) C->D E Vortex for 1 min D->E F Centrifuge at 12,000 x g E->F G Transfer Supernatant F->G H Evaporate to Dryness G->H I Reconstitute in Mobile Phase H->I J Inject into LC-MS/MS I->J

Caption: Workflow for Plasma Sample Preparation.

Troubleshooting_Logic Start Inaccurate or Imprecise Results Check_IS Check Internal Standard Response Start->Check_IS IS_OK IS Response Stable? Check_IS->IS_OK Drifting_IS Investigate Deuterium Exchange IS_OK->Drifting_IS No Check_Matrix Evaluate Matrix Effects IS_OK->Check_Matrix Yes Check_Purity Check IS Purity (Unlabeled Analyte) Drifting_IS->Check_Purity Matrix_Present Matrix Effects Present? Check_Matrix->Matrix_Present Optimize_Cleanup Optimize Sample Cleanup Matrix_Present->Optimize_Cleanup Yes Check_Stability Review Stability Data Matrix_Present->Check_Stability No Final Method Optimized Optimize_Cleanup->Final Stability_Issue Stability Issue Suspected? Check_Stability->Stability_Issue Revalidate_Stability Perform Stability Experiments Stability_Issue->Revalidate_Stability Yes Stability_Issue->Final No Revalidate_Stability->Final

Caption: Troubleshooting Workflow for Bioanalysis.

References

Troubleshooting poor peak shape for Glyburide-d11 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape for Glyburide-d11 in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

A1: Peak tailing for this compound is a common issue and typically indicates undesirable secondary interactions between the analyte and the stationary phase, or other system issues. The most frequent causes include:

  • Inappropriate Mobile Phase pH: Glyburide is an acidic compound with a pKa of approximately 5.3.[1] If the mobile phase pH is close to the pKa, the analyte can exist in both ionized and non-ionized forms, leading to tailing.

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on silica-based columns can interact with the polar groups on this compound, causing tailing.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the column, leading to peak asymmetry.

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.

Q2: My this compound peak is fronting. What are the likely causes?

A2: Peak fronting is less common than tailing for this compound but can occur. Potential causes include:

  • Sample Overload: Injecting too much sample volume or mass can lead to fronting.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point, resulting in a fronting peak.

  • Column Collapse or Void: A physical change in the column packing material, such as a void at the inlet, can distort the peak shape.

Q3: I am observing split peaks for this compound. How can I fix this?

A3: Split peaks can arise from several issues, often related to a disruption in the sample path or chemistry of the separation.

  • Contamination or Blockage: A partially blocked column inlet frit can cause the sample flow to be unevenly distributed onto the column, leading to split peaks.[2]

  • Incompatible Sample Solvent: Dissolving the sample in a solvent that is not miscible with the mobile phase or is too strong can cause the peak to split.

  • Co-elution: The split peak may actually be two closely eluting compounds. To check this, try reducing the injection volume; if the two peaks resolve, they are distinct compounds.

  • Column Void: A void or channel in the column packing can create two different flow paths for the analyte.

Q4: Are there specific peak shape issues unique to this compound compared to non-deuterated Glyburide?

A4: No, the troubleshooting principles for this compound are identical to those for non-deuterated Glyburide. Deuterated internal standards are designed to be chemically and chromatographically similar to their non-deuterated counterparts. Therefore, the same factors influencing peak shape for Glyburide will also affect this compound.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed ph_check Check Mobile Phase pH (Is it within pKa +/- 2 units?) start->ph_check adjust_ph Adjust pH to < 4.0 (e.g., using formic or phosphoric acid) ph_check->adjust_ph No ph_ok pH is appropriate ph_check->ph_ok Yes adjust_ph->start Re-inject sample_check Reduce Sample Concentration/Volume by 50% ph_ok->sample_check overload Peak Shape Improves? sample_check->overload overload_yes Sample Overload was the issue. Optimize loading. overload->overload_yes Yes column_check Column Issue Investigation overload->column_check No flush_column Flush column with strong solvent column_check->flush_column replace_column Replace with new column flush_column->replace_column No Improvement system_check Check for Extra-Column Volume (tubing length, connections) replace_column->system_check system_ok System Optimized system_check->system_ok

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Addressing Peak Fronting and Splitting

This guide outlines steps to resolve peak fronting and splitting issues.

Troubleshooting Workflow for Peak Fronting/Splitting

G start Peak Fronting or Splitting Observed solvent_check Check Sample Solvent (Is it stronger than mobile phase?) start->solvent_check dissolve_in_mp Dissolve sample in mobile phase solvent_check->dissolve_in_mp Yes solvent_ok Solvent is compatible solvent_check->solvent_ok No dissolve_in_mp->start Re-inject frit_check Inspect Column Frit (for all peaks splitting) solvent_ok->frit_check frit_blocked Frit Blocked? frit_check->frit_blocked backflush Backflush column frit_blocked->backflush Yes void_check Check for Column Void frit_blocked->void_check No replace_col Replace column backflush->replace_col Still splitting end Problem Resolved replace_col->end void_check->replace_col

Caption: Troubleshooting workflow for peak fronting and splitting.

Data Presentation

Table 1: Effect of Mobile Phase Parameters on Glyburide Peak Shape

ParameterConditionExpected Effect on Peak ShapeRationale
Mobile Phase pH pH << pKa (e.g., pH 3.0-4.0)Symmetrical peakGlyburide (pKa ≈ 5.3) is fully protonated and in a single non-ionized form, preventing peak distortion.
pH ≈ pKa (e.g., pH 5.0-5.5)Peak tailing or broadeningThe analyte exists in both ionized and non-ionized forms, leading to mixed-mode retention and poor peak shape.
Organic Modifier Low % AcetonitrileBroader peak, longer retentionInsufficient elution strength can lead to increased interaction with the stationary phase and peak broadening.
High % AcetonitrileSharper peak, shorter retentionIncreased elution strength reduces retention time and can improve peak symmetry, assuming good solubility.
Buffer Concentration Low (e.g., <5 mM)Potential for tailingInadequate buffering capacity may not control the on-column pH effectively, especially with unbuffered samples.
Optimal (e.g., 10-25 mM)Symmetrical peakSufficient buffer maintains a consistent pH environment for the analyte as it passes through the column.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This protocol is a representative method synthesized from published literature for the analysis of Glyburide.[3][4]

  • HPLC System: Standard HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Acetonitrile and a phosphate or acetate buffer. A common starting point is a mixture of acetonitrile and buffer (e.g., 60:40 v/v).[3][4] The aqueous buffer should be pH-adjusted to be at least 1.5-2 pH units below the pKa of Glyburide (pKa ≈ 5.3), for instance, to pH 3.5, using an acid like phosphoric acid.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10-20 µL.

  • Detection: UV at 230 nm or 238 nm.[3][4]

  • Sample Preparation: Dissolve the this compound standard in the mobile phase or a solvent compatible with the mobile phase.

Protocol for Mobile Phase Preparation (Acetonitrile/Phosphate Buffer pH 3.5, 60:40 v/v):

  • Prepare the Buffer: Dissolve a suitable amount of potassium phosphate monobasic in HPLC-grade water to make a 20 mM solution.

  • Adjust pH: Adjust the pH of the aqueous buffer to 3.5 using dilute phosphoric acid.

  • Mix Mobile Phase: In a clean solvent reservoir, combine 600 mL of HPLC-grade acetonitrile with 400 mL of the pH-adjusted phosphate buffer.

  • Degas: Degas the mobile phase using an ultrasonic bath for 10-15 minutes or by vacuum filtration to remove dissolved gases.

  • Equilibrate System: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved before injecting samples.

References

Technical Support Center: Minimizing Glyburide-d11 Carryover in Autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover of Glyburide-d11 in liquid chromatography-mass spectrometry (LC-MS) applications.

Troubleshooting Guides

Issue: Unexpected Peaks of this compound in Blank Injections

This guide provides a step-by-step approach to identify and resolve the source of this compound carryover.

1. Confirm the Carryover:

  • Inject a high-concentration this compound standard.

  • Immediately follow with one or more blank injections (mobile phase or a clean solvent).

  • If a peak corresponding to this compound appears in the blank(s), carryover is occurring.[1][2]

2. Isolate the Source of Carryover:

The primary sources of carryover are typically the autosampler, the column, or contamination in the sample preparation process or solvents.[1]

  • Autosampler vs. Column: To distinguish between autosampler and column carryover, replace the analytical column with a zero-dead-volume union and repeat the injection sequence (high concentration standard followed by a blank). If the carryover peak persists, the issue is within the autosampler. If the peak disappears, the column is the likely source of carryover.

  • Sample Preparation and Solvent Contamination: Prepare a fresh blank using a different source of solvent. If the carryover peak disappears, the original blank was likely contaminated. If the peak area increases with a larger injection volume of the blank, this also suggests contamination of the blank itself.

3. Address Autosampler Carryover:

The autosampler is the most common source of carryover.[3] Key areas to investigate are the needle, injection valve, and sample loop.

  • Optimize the Needle Wash:

    • Wash Solvent Composition: The choice of wash solvent is critical. This compound is soluble in methanol. A strong wash solvent is necessary to effectively remove it from autosampler surfaces. Experiment with different compositions. A mixture of organic solvent and water is often more effective than 100% organic solvent.[3]

    • Wash Volume and Cycles: Increase the volume of the wash solvent and the number of wash cycles.

    • Wash Mode: Utilize both pre-injection and post-injection washes to clean the needle inside and out. A longer wash duration can significantly reduce carryover. For example, increasing the wash time from 6 seconds to 12 seconds (pre- and post-injection) has been shown to reduce carryover of other compounds by three-fold.[3]

  • Injection Valve and Loop:

    • Ensure the injection valve is not worn or dirty, as this can create dead volumes where the sample can be trapped.[4][5]

    • Consider switching from a partial loop to a full loop injection, which can provide more effective flushing of the sample flow path.

4. Address Column Carryover:

If the column is identified as the source, consider the following:

  • Column Flushing: Implement a more rigorous column flushing protocol between injections using a strong solvent.

  • Column Overload: Avoid overloading the column with the sample. Conduct a loading study to determine the column's capacity for this compound.[5]

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a problem for this compound analysis?

A1: Autosampler carryover is the appearance of a small peak of an analyte (in this case, this compound) in a blank injection that follows a high-concentration sample. This occurs when residual analyte from a previous injection contaminates the subsequent run.[1][2] It is a significant issue in quantitative analysis as it can lead to inaccurate results, particularly for low-concentration samples, potentially causing them to fail acceptance criteria.[1][2]

Q2: What are the most common causes of this compound carryover?

A2: The most frequent causes of carryover are related to the autosampler, including:

  • Insufficient needle washing: Residual this compound adhering to the interior or exterior of the autosampler needle.

  • Inadequate wash solvent: The wash solvent is not strong enough to completely dissolve and remove this compound.

  • Contaminated injection valve or sample loop: Worn or dirty components can trap the analyte.[4][5]

  • Adsorption: this compound may adsorb to surfaces within the flow path.

Q3: What is a good starting point for a wash solvent for this compound?

A3: Since this compound is soluble in methanol, a good starting point for a wash solvent is a mixture of methanol and water. A common starting point is 50:50 (v/v) methanol:water. You can also test acetonitrile in place of methanol. For stubborn carryover, adding a small amount of acid (e.g., 0.1% formic acid) or base can help for ionizable compounds, though care should be taken to avoid non-volatile buffers that can contaminate the mass spectrometer.

Q4: How can I design an experiment to test the effectiveness of different wash solutions for this compound?

A4: A systematic approach is best. The following experimental protocol can be used:

Experimental Protocol: Evaluating Wash Solution Effectiveness

  • Preparation:

    • Prepare a high-concentration stock solution of this compound.

    • Prepare several different wash solutions to be tested (see table below for examples).

    • Prepare a blank solution (e.g., the initial mobile phase).

  • Injection Sequence for Each Wash Solution:

    • Inject the blank solution to establish a baseline.

    • Inject the high-concentration this compound standard.

    • Inject a series of three to five consecutive blank solutions.

  • Data Analysis:

    • Measure the peak area of this compound in the first blank injection following the high-concentration standard.

    • Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Blank / Peak Area in High Standard) * 100

    • Compare the % carryover for each wash solution to determine the most effective one.

Table 1: Example Wash Solutions for this compound Carryover Evaluation

Wash Solution IDCompositionRationale
WS-1100% MethanolThis compound is soluble in methanol.
WS-250% Methanol / 50% WaterA common starting point for many compounds.
WS-380% Methanol / 20% WaterHigher organic content for increased solubilization.
WS-450% Acetonitrile / 50% WaterAlternative organic solvent to test.
WS-580% Acetonitrile / 20% WaterHigher organic content of an alternative solvent.
WS-650% Methanol / 50% Water + 0.1% Formic AcidAddition of acid may help with ionic interactions.

Q5: Can the injection sequence affect carryover?

A5: Yes. To minimize the impact of carryover on your results, it is good practice to arrange your sample sequence from the lowest expected concentration to the highest. When a low-concentration sample must follow a high-concentration one, inserting one or more blank injections between them is recommended.[1]

Visualizations

Troubleshooting_Workflow start Unexpected this compound Peak in Blank confirm_carryover Inject High-Conc. Standard, then Blank start->confirm_carryover is_carryover Carryover Confirmed? confirm_carryover->is_carryover isolate_source Isolate Source: Autosampler vs. Column is_carryover->isolate_source Yes no_carryover No Carryover Detected is_carryover->no_carryover No autosampler_path Troubleshoot Autosampler isolate_source->autosampler_path Autosampler column_path Troubleshoot Column isolate_source->column_path Column optimize_wash Optimize Needle Wash: - Solvent Composition - Volume & Cycles - Wash Mode autosampler_path->optimize_wash check_valve Inspect Injection Valve & Loop autosampler_path->check_valve flush_column Improve Column Flushing column_path->flush_column check_loading Check for Column Overload column_path->check_loading resolved Issue Resolved optimize_wash->resolved check_valve->resolved flush_column->resolved check_loading->resolved

Caption: Troubleshooting workflow for this compound carryover.

Experimental_Workflow cluster_prep Preparation cluster_injection Injection Sequence (for each wash solution) cluster_analysis Data Analysis prep_standard Prepare High-Conc. This compound Standard inject_high 2. Inject High-Conc. Standard prep_standard->inject_high prep_washes Prepare Test Wash Solutions inject_blank1 1. Inject Blank (Baseline) prep_washes->inject_blank1 prep_blank Prepare Blank Solution prep_blank->inject_blank1 inject_blank1->inject_high inject_blanks2 3. Inject Multiple Blanks inject_high->inject_blanks2 measure_area Measure Peak Area in First Blank inject_blanks2->measure_area calculate_carryover Calculate % Carryover measure_area->calculate_carryover compare Compare Wash Solution Effectiveness calculate_carryover->compare

Caption: Experimental workflow for evaluating wash solution effectiveness.

References

Technical Support Center: Isotopic Cross-Contribution in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic cross-contribution between analytes and internal standards in mass spectrometry-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution in mass spectrometry?

Isotopic cross-contribution, also known as isotopic overlap or cross-talk, occurs when the isotopic distribution of an analyte molecule overlaps with the signal of its corresponding stable isotope-labeled internal standard (SIL-IS).[1][2] This interference can lead to inaccuracies in quantitative analysis.[1]

The primary causes of isotopic cross-contribution are:

  • Natural Isotope Abundance: Elements like carbon, hydrogen, nitrogen, oxygen, and sulfur naturally exist as a mixture of isotopes.[3][4][5][6] The analyte's isotopic cluster, particularly the M+1, M+2, etc. peaks arising from the presence of heavier isotopes (e.g., ¹³C), can extend into the mass-to-charge ratio (m/z) range of the SIL-IS.[1][7] This becomes more pronounced for larger molecules and those containing elements with high natural abundance of heavy isotopes like chlorine and bromine.[1][2]

  • Isotopic Impurity of the Internal Standard: The SIL-IS may contain a small percentage of the unlabeled analyte as an impurity from its synthesis.[1][8] This contributes to the signal at the analyte's m/z.

  • Contribution from the Labeled Standard to the Analyte Signal: Conversely, the SIL-IS might not be 100% enriched with the heavy isotope, leading to a minor signal at the analyte's m/z.

Q2: How can I identify if isotopic cross-contribution is affecting my results?

Several signs may indicate that isotopic cross-contribution is impacting your quantitative data:

  • Non-linear calibration curves: When the contribution from the analyte to the internal standard signal is significant, it can cause a non-linear relationship between the analyte concentration and the response ratio, especially at high analyte concentrations.[1][2][9]

  • Inaccurate quantification: You may observe a systematic bias in your quantitative results, either an overestimation or underestimation of the analyte concentration.[1][8]

  • Higher than expected signal at the internal standard's m/z in analyte-only samples: When analyzing a sample containing only the unlabeled analyte, you might detect a signal at the m/z of the SIL-IS, indicating isotopic overlap from the analyte.

  • Presence of a signal at the analyte's m/z in internal standard-only samples: Conversely, analyzing a sample with only the SIL-IS may show a signal at the analyte's m/z, pointing to isotopic impurity in the standard.

Q3: What are the common strategies to correct for isotopic cross-contribution?

There are several approaches to address isotopic cross-contribution, ranging from experimental design modifications to data analysis techniques:

  • Mathematical Correction (Deconvolution): This is the most common approach and involves using algorithms to mathematically subtract the contribution of the overlapping isotopic signals.[7][10][11] These methods typically require knowledge of the natural isotopic abundances and the elemental composition of the analyte.[7][12]

  • Use of a Nonlinear Calibration Function: Instead of a standard linear regression, a nonlinear function can be used to fit the calibration curve, which can more accurately model the relationship between concentration and response in the presence of cross-contribution.[1][2]

  • Selection of an Appropriate Stable Isotope-Labeled Internal Standard:

    • Higher Mass Shift: Using a SIL-IS with a larger mass difference from the analyte can help to minimize the overlap of their isotopic clusters.[13][10]

    • High Isotopic Purity: Utilizing a SIL-IS with very high isotopic enrichment reduces its contribution to the analyte signal.

  • Experimental Verification: Analyzing analyte-only and SIL-IS-only samples can help to experimentally determine the extent of cross-contribution, which can then be used for correction.[1]

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving issues related to isotopic cross-contribution.

Problem: My calibration curve is non-linear, and I suspect isotopic cross-contribution.

Troubleshooting Step Action Expected Outcome
1. Analyze Analyte-Only and IS-Only Samples Prepare and analyze a sample containing a high concentration of the unlabeled analyte (without the SIL-IS) and another sample with only the SIL-IS.This will help determine the direction and magnitude of the cross-contribution. A signal at the IS m/z in the analyte-only sample confirms analyte-to-IS interference. A signal at the analyte m/z in the IS-only sample confirms IS-to-analyte interference.
2. Evaluate Isotopic Purity of the Internal Standard Review the certificate of analysis for your SIL-IS to check its isotopic purity.If the purity is low, consider purchasing a new standard with higher enrichment.
3. Implement a Mathematical Correction Algorithm Utilize software that can perform isotopic deconvolution to correct the raw data.[10][11]The corrected data should yield a more linear calibration curve and more accurate quantitative results.
4. Employ a Nonlinear Calibration Fit Instead of a linear (1/x or 1/x²) fit, try a quadratic or other nonlinear regression model for your calibration curve.[1][2]A nonlinear fit may better represent the data and improve the accuracy of quantification for unknown samples.
5. Optimize the Mass Shift of the Internal Standard If possible, switch to a SIL-IS with a larger mass difference from the analyte.A greater mass shift will reduce the overlap between the isotopic clusters, minimizing the interference.

Quantitative Data Summary

The following table illustrates the potential impact of analyte-to-internal standard cross-contribution on quantitative accuracy at different analyte concentrations. This is a theoretical example based on principles discussed in the literature.[1][8]

Analyte Concentration (ng/mL)Theoretical Response Ratio (Analyte/IS)Observed Response Ratio (with 2% cross-contribution)% Inaccuracy
10.10.102+2.0%
101.01.02+2.0%
10010.010.2+2.0%
1000100.0102.0+2.0%
5000500.0510.0+2.0%

Note: The % inaccuracy can be significantly higher and non-linear depending on the degree of cross-contribution and the concentration ratio of the analyte to the internal standard.[1]

Experimental Protocols

Protocol 1: Experimental Determination of Isotopic Cross-Contribution

This protocol outlines the steps to experimentally measure the degree of cross-contribution between an analyte and its SIL-IS.

Materials:

  • Analyte stock solution

  • Stable Isotope-Labeled Internal Standard (SIL-IS) stock solution

  • Blank matrix (e.g., plasma, urine)

  • LC-MS/MS system

Procedure:

  • Prepare Analyte-Only Samples: Spike the blank matrix with the analyte at a high concentration (e.g., the upper limit of quantification, ULOQ). Do not add the SIL-IS.

  • Prepare IS-Only Samples: Spike the blank matrix with the SIL-IS at the working concentration used in your assay. Do not add the analyte.

  • Prepare Blank Samples: Analyze the blank matrix without adding either the analyte or the SIL-IS.

  • LC-MS/MS Analysis: Analyze all prepared samples using your established LC-MS/MS method. Monitor the transitions for both the analyte and the SIL-IS.

  • Data Analysis:

    • In the analyte-only sample, measure the peak area at the SIL-IS transition. This represents the contribution of the analyte to the IS signal.

    • In the IS-only sample, measure the peak area at the analyte transition. This represents the contribution of the IS to the analyte signal.

    • In the blank sample, confirm that there are no interfering peaks at the retention times of the analyte and IS.

  • Calculate Correction Factors: Use the measured peak areas to calculate correction factors that can be applied to your experimental data.

Visualizations

Below are diagrams illustrating key concepts related to isotopic cross-contribution.

Isotopic_Cross_Contribution A_M Analyte (M) A_M1 Analyte (M+1) A_M2 Analyte (M+2) IS_M IS (M+n) A_M2->IS_M Cross-Contribution IS_M1 IS (M+n+1)

Caption: Overlap of analyte and internal standard isotopic clusters.

Correction_Workflow Start Start: Raw MS Data Acquisition Check_Linearity Assess Calibration Curve Linearity Start->Check_Linearity Analyze_Controls Analyze Analyte-Only and IS-Only Samples Check_Linearity->Analyze_Controls Non-linear End End: Accurate Quantification Check_Linearity->End Linear Identify_Source Identify Source of Interference Analyze_Controls->Identify_Source Apply_Correction Apply Mathematical Correction Identify_Source->Apply_Correction Isotopic Overlap Reoptimize_Method Re-optimize Experimental Method Identify_Source->Reoptimize_Method IS Impurity Validate_Correction Validate Corrected Data Apply_Correction->Validate_Correction Reoptimize_Method->Validate_Correction Validate_Correction->End

Caption: Workflow for addressing isotopic cross-contribution.

References

Enhancing the sensitivity of Glyburide-d11 detection in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Glyburide-d11 in complex samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

This compound is a stable isotope-labeled version of Glyburide, where eleven hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Because this compound is chemically and physically almost identical to Glyburide, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to be used to accurately correct for variations in sample preparation and matrix effects, leading to more precise and accurate quantification of Glyburide.[2]

Q2: What are the most common challenges in detecting this compound in complex samples like plasma or urine?

The primary challenges include:

  • Matrix Effects: Endogenous substances in biological samples can co-elute with this compound and suppress or enhance its ionization, leading to inaccurate quantification.[2]

  • Low Concentrations: In pharmacokinetic studies, the concentration of Glyburide and its metabolites can be very low (sub-nanogram/mL), requiring highly sensitive analytical methods.[4]

  • Co-eluting Medications: If the subject is taking other medications, these can interfere with the detection of Glyburide and its internal standard. For example, Metformin has been shown to suppress the signal of Glyburide.[2][3]

  • Poor Extraction Recovery: Inefficient extraction of the analyte from the sample matrix can lead to low signal intensity.[1]

Q3: Which sample preparation technique is best for this compound analysis?

The choice of sample preparation technique depends on the sample matrix and the required sensitivity. Common and effective methods include:

  • Protein Precipitation (PPT): This is a simple and rapid method suitable for plasma samples. Acetonitrile is a commonly used solvent for PPT.[1][5]

  • Liquid-Liquid Extraction (LLE): LLE is often used for urine samples and can provide cleaner extracts than PPT. A common solvent system is ethyl acetate.[1]

  • Solid-Phase Extraction (SPE): SPE can offer even cleaner extracts and is beneficial for complex matrices, though it can be more time-consuming to develop a method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Signal 1. Inefficient sample extraction.2. Suboptimal mass spectrometer settings.3. Degradation of the analyte.1. Optimize the extraction procedure (e.g., change solvent, adjust pH).2. Tune the mass spectrometer specifically for this compound transitions. Ensure the correct ionization mode (positive ESI is generally more sensitive) is used.[1][4]3. Check the stability of stock solutions and handle samples appropriately (e.g., store at -80°C).[3][4]
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation.2. Significant matrix effects.3. Instrument instability.1. Ensure precise and consistent pipetting and solvent volumes during sample preparation.2. Use a stable isotope-labeled internal standard like this compound to correct for variability.[2] Consider a more rigorous sample cleanup method like SPE.3. Perform system suitability tests to ensure the LC-MS/MS system is performing consistently.
Inaccurate Quantification 1. Matrix effects causing ion suppression or enhancement.2. Non-linearity of the calibration curve.3. Interference from co-eluting compounds.1. Use this compound as an internal standard.[2] Diluting the sample can also mitigate matrix effects, but may compromise sensitivity.[2][3]2. Use a weighted linear regression (e.g., 1/x²) for the calibration curve, especially over a wide concentration range.[3]3. Optimize chromatographic separation to resolve this compound from interfering peaks.
Poor Peak Shape 1. Incompatible mobile phase or column chemistry.2. Column overloading.3. Issues with the guard or analytical column.1. Adjust the mobile phase composition (e.g., pH, organic solvent ratio).[1] Experiment with different column chemistries (e.g., C18, C8).[4][6]2. Reduce the injection volume or sample concentration.3. Replace the guard column or, if necessary, the analytical column.

Quantitative Data Summary

Table 1: Lower Limits of Quantification (LLOQ) for Glyburide in Different Studies

StudyMatrixLLOQ (ng/mL)
Hebert et al. (2008)[4]Plasma0.26
Al-Subaie et al. (2016)[1]Plasma1.02
Al-Subaie et al. (2016)[1]Urine0.0594
Li et al. (2023)[3]Plasma20

Table 2: Extraction Recovery of Glyburide

StudyMatrixExtraction MethodRecovery (%)
Al-Subaie et al. (2016)[1]PlasmaProtein Precipitation87 - 99
Al-Subaie et al. (2016)[1]UrineLiquid-Liquid Extraction85 - 95

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma via Protein Precipitation

This protocol is adapted from Al-Subaie et al. (2016).[1]

  • Sample Preparation:

    • To 400 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

    • Vortex the sample for 1 minute.

  • Protein Precipitation:

    • Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid.

    • Vortex again for 3 minutes.

  • Centrifugation:

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer and Evaporation:

    • Transfer the supernatant to a clean tube.

    • Dry the supernatant under a gentle stream of air or nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 120 µL of a 50:50 (v/v) solution of 5 mM aqueous ammonium acetate buffer (pH 5.0) and methanol.

    • Filter the reconstituted sample before injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are example parameters and should be optimized for your specific instrument and application.

  • Liquid Chromatography:

    • Column: A C18 or C8 analytical column is commonly used (e.g., Agilent Eclipse XDB C18, Agilent Zorbax XDB-C8).[1][4]

    • Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer.[1][5]

    • Mobile Phase B: Acetonitrile or methanol.[1][3]

    • Flow Rate: 0.25 - 0.5 mL/min.[1][4]

    • Injection Volume: 2 - 10 µL.[3]

    • Gradient: A gradient elution is typically used to separate the analyte from matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode generally provides higher sensitivity for Glyburide.[1][4][6]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be determined by infusing a standard solution of this compound.

    • Optimization: Key parameters to optimize include fragmentor voltage, collision energy, nebulizer pressure, and drying gas temperature and flow rate.[4][7][8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Processing ms->data

Caption: Workflow for this compound analysis in plasma.

matrix_effect cluster_source Ion Source cluster_detector Mass Analyzer analyte This compound droplet ESI Droplet analyte->droplet matrix Matrix Components matrix->droplet detector Detector droplet->detector Ion Suppression

Caption: Illustration of ion suppression due to matrix effects.

References

Validation & Comparative

Performance Characteristics of the Glyburide-d11 Method: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical research, the precise and reliable quantification of therapeutic agents is paramount. For the oral hypoglycemic drug glyburide, various analytical methods have been developed and validated. This guide provides a detailed comparison of the linearity, accuracy, and precision of the Glyburide-d11 method, a stable isotope-labeled internal standard approach, against other analytical techniques. The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy in mass spectrometry-based bioanalysis to improve accuracy and precision by correcting for variability in sample preparation and instrument response.

Quantitative Performance Data

The following table summarizes the key performance characteristics of the this compound method and provides a comparative look at other analytical approaches for glyburide quantification.

MethodAnalyteInternal StandardMatrixLinearity RangeAccuracy (% Recovery)Precision (% RSD)Lower Limit of Quantification (LLOQ)
LC-MS/MS [1]GlyburideThis compound Plasma1.02–410 ng/mL> 0.9986% - 114%< 14% (Intra-day & Inter-day)1.02 ng/mL
LC-MS/MS [1]GlyburideThis compound Urine0.0594–23.8 ng/mL> 0.9994% - 105%< 14% (Intra-day & Inter-day)0.0594 ng/mL
LC-MS [2]GlyburideGlipizidePlasma0.26–51.4 ng/mL> 0.990-10.1% - 14.3% (% Deviation)< 15%0.25 ng/mL
RP-HPLC [3]Glyburide-Pharmaceutical Formulations10-50 µg/ml0.998695.0% - 105.0%< 2.0%0.05 µg/ml
HPLC-UV [4]Glyburide-Bulk Drug/TabletsNot Specified> 0.999Not SpecifiedAssay: 0.05%Not Specified
LC-MS/MS [5]Glimepiride (another sulfonylurea)Not SpecifiedHuman Plasma0.1 - 1000 ng/mLNot Specified< 15%< 15%Not Specified

Experimental Protocols

A detailed methodology is crucial for the replication and validation of analytical results. Below is a representative experimental protocol for the quantification of glyburide using the this compound internal standard with LC-MS/MS, based on established practices.[1]

1. Preparation of Stock and Working Solutions:

  • Glyburide Stock Solution: A stock solution of glyburide is prepared in methanol at a concentration of 16.4 μg/mL.[1]

  • This compound Internal Standard (IS) Stock Solution: A stock solution of this compound is prepared in methanol at a concentration of 2.00 μg/mL.[1]

  • Working Standard Solutions: Working standard solutions are prepared by appropriate dilutions of the stock solutions with methanol.[1]

2. Sample Preparation (Plasma):

  • A single-step protein precipitation method is employed for its efficiency and simplicity.[1]

  • To a plasma sample, an appropriate volume of the this compound internal standard working solution is added.

  • Protein precipitation is induced by the addition of a precipitating agent (e.g., acetonitrile).

  • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is collected for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Chromatographic separation is performed on a suitable column (e.g., C18) with a gradient mobile phase. The specific gradient and flow rate are optimized to achieve good separation of glyburide and the internal standard from endogenous matrix components.

  • Mass Spectrometry (MS/MS): Detection is carried out using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both glyburide and this compound are monitored for quantification.[1]

4. Calibration and Quantification:

  • Calibration curves are constructed by plotting the peak area ratio of glyburide to this compound against the concentration of the calibration standards.[1]

  • A weighted (1/x) least-squares linear regression analysis is typically used to fit the calibration curve.[1]

  • The concentration of glyburide in unknown samples is determined from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the bioanalytical method validation of the this compound method.

G cluster_prep 1. Solution Preparation cluster_sample 2. Sample Processing cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing & Validation Stock_Glyburide Glyburide Stock Working_Standards Working Standards Stock_Glyburide->Working_Standards QC_Samples QC Samples Stock_Glyburide->QC_Samples Stock_IS This compound IS Stock Stock_IS->Working_Standards Plasma_Sample Plasma Sample Add_IS Add IS (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MSMS LC-MS/MS Analysis Supernatant_Collection->LC_MSMS Peak_Integration Peak Integration LC_MSMS->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Validation_Assessment Validation Assessment (Linearity, Accuracy, Precision) Concentration_Calculation->Validation_Assessment

References

A Comparative Guide to the Lower Limit of Quantification (LLOQ) for Glyburide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of the Lower Limit of Quantification (LLOQ) for the anti-diabetic drug glyburide, with a particular focus on the widely used internal standard, Glyburide-d11. The data presented is compiled from various validated bioanalytical methods, offering a clear perspective on the performance of different analytical approaches.

Quantitative Data Summary

The selection of an appropriate internal standard and analytical methodology is critical in achieving the desired sensitivity for pharmacokinetic and bioequivalence studies. The following table summarizes the LLOQ values for glyburide in human plasma and urine using this compound and other alternative internal standards, as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Internal StandardMatrixLLOQ (ng/mL)Analytical Method
This compound Plasma1.02[1]LC-MS/MS
This compound Urine0.0594[1]LC-MS/MS
This compound Plasma20 (signal suppression study)[2]LC-MS/MS
This compound N/A5 (qualitative cutoff)[3]HPLC-MS/MS
GlipizidePlasma0.25[4][5]LC-MS
GlimepirideRat Plasma10[6]UPLC-MS/MS
GPD-d5 (for Glimepiride)Human Plasma1 (for Glimepiride)[7]UPLC-MS/MS
KetoconazoleHuman Plasma5[8]HPLC-Fluorescence

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for glyburide quantification.

Method 1: Glyburide Quantification in Human Plasma and Urine using this compound [1]

  • Sample Preparation (Plasma): A single-step protein precipitation method was employed.

  • Sample Preparation (Urine): For the analysis of glyburide and its metabolites, 400 μL of the urine sample was used. For metformin determination, urine samples were diluted 1:5,000.

  • Internal Standard: this compound was used as the internal standard for the quantification of glyburide.

  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Conditions: Three different LC methods were developed due to the wide range of concentrations of glyburide, its metabolites, and metformin.

  • Quantification: The calibration curve for glyburide in plasma ranged from 1.02 to 410 ng/mL. In urine, the range was 0.0594 to 23.8 ng/mL. The curves were fitted using a weighted (1/x) least-squares linear regression.

Method 2: Glyburide Quantification in Human Plasma using Glipizide as an Internal Standard [4]

  • Sample Preparation: A 0.5 mL aliquot of plasma was acidified with 100 μL of 2M HCl, followed by liquid-liquid extraction with 5.0 mL of n-hexane:methylene chloride (1:1 v/v). The organic layer was evaporated and the residue reconstituted in the mobile phase.

  • Internal Standard: Glipizide (GP) was used as the internal standard.

  • Instrumentation: Liquid chromatography-mass spectrometry (LC-MS).

  • Chromatographic Conditions: A mobile phase pH of 6 (0.5 mM ammonium formate) was found to be optimal for the separation of glyburide, its metabolites, and the internal standard within 10 minutes.

  • Quantification: The calibration curve for glyburide in plasma was divided into a lower range (0.26–2.57 ng/mL) and a higher range (2.57–51.4 ng/mL).

Visualizations

To further elucidate the experimental processes and comparative performance, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Mass_Spec Mass Spectrometric Detection (MRM) Chromatography->Mass_Spec Peak_Integration Peak Area Integration Mass_Spec->Peak_Integration Ratio Calculate Peak Area Ratio (Glyburide/Glyburide-d11) Peak_Integration->Ratio Calibration_Curve Quantify using Calibration Curve Ratio->Calibration_Curve Result Determine Glyburide Concentration Calibration_Curve->Result LLOQ_Comparison Title LLOQ Comparison for Glyburide in Plasma (ng/mL) Performance Sensitivity Glyburide_d11 This compound LLOQ: 1.02 Ketoconazole Ketoconazole (HPLC) LLOQ: 5 Glipizide Glipizide LLOQ: 0.25 Glyburide_d11_Suppression This compound (Suppression Study) LLOQ: 20 Performance->Glipizide Higher Performance->Glyburide_d11_Suppression Lower

References

The Analytical Edge: A Comparative Guide to Internal Standards for Glyburide Analysis, Featuring Glyburide-d11

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of glyburide, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Glyburide-d11 with other commonly used internal standards, supported by experimental data and detailed methodologies, to inform your analytical strategy.

The ideal internal standard should closely mimic the analyte's chemical and physical properties, co-elute chromatographically, and exhibit similar ionization efficiency in the mass spectrometer. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" as it best fulfills these criteria.[1] This guide will delve into a comparison of this compound with other structural analogs like glipizide and gliclazide, which have also been employed in glyburide bioanalysis.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize key quantitative parameters for glyburide analysis using this compound and alternative internal standards, as extracted from published literature.

Table 1: Method Performance Parameters for Glyburide Analysis with Different Internal Standards

ParameterThis compoundGlipizideGliclazide
Lower Limit of Quantification (LLOQ) 1.02 ng/mL[2]0.25 ng/mL[3]0.50 ng/mL[4]
Linearity Range 1.02–410 ng/mL[2]0.26–51.4 ng/mL[3]0.50-500 ng·mL-1[4]
Intra-day Precision (% RSD) < 14%[2]< 15%[3]< 5.4%[4]
Inter-day Precision (% RSD) < 14%[2]< 15%[3]< 5.4%[4]
Accuracy (% Recovery / % RE) 86% to 114%[2]-10.1–14.3% (% deviation)[3]within ±2.3% (RE)[4]
Extraction Recovery 87% - 99%[2]78.3 ± 4.5%[3]Not explicitly stated

Table 2: Mass Spectrometry Parameters for Glyburide and Internal Standards

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Glyburide494369ESI+[4]
This compound Not explicitly statedNot explicitly statedESI+[2]
GlipizideNot explicitly statedNot explicitly statedESI+[3]
Gliclazide324127APCI+[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for glyburide analysis using different internal standards.

Method 1: Glyburide Analysis using this compound as Internal Standard

This method utilizes protein precipitation for sample preparation, offering a simple and high-throughput workflow.

  • Sample Preparation:

    • To 400 μL of plasma, add 10 μL of this compound internal standard solution.

    • Vortex for 1 minute.

    • Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid to precipitate proteins.

    • Vortex for 3 minutes and centrifuge at 12,000 × g for 15 minutes at 4 °C.

    • Transfer the supernatant and evaporate to dryness under a stream of air at 40 °C.

    • Reconstitute the residue in 120 μL of a 50:50 (v/v) mixture of 5 mM aqueous ammonium acetate (pH 5.0) and methanol.[2]

  • Liquid Chromatography:

    • Column: Agilent Eclipse XDB C18.[2]

    • Mobile Phase: Specific composition not detailed, but typically a mixture of an aqueous buffer and an organic solvent.[2]

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometry:

    • Instrument: API 4000 triple quadrupole mass spectrometer.[2]

    • Ionization: Electrospray Ionization in positive mode (ESI+).[2]

    • Detection: Multiple Reaction Monitoring (MRM).[2]

Method 2: Glyburide Analysis using Glipizide as Internal Standard

This method employs liquid-liquid extraction, which can provide cleaner extracts compared to protein precipitation.

  • Sample Preparation:

    • To 0.5 mL of plasma, add 50 μL of the glipizide internal standard working solution (2.5 ng).

    • Acidify with 100 μL of 2M HCl.

    • Add 5.0 mL of n-hexane:methylene chloride (1:1 v/v).

    • Vortex and shake for approximately 30 minutes.

    • Centrifuge at 3000 g for 10 minutes.

    • Transfer the upper organic layer and evaporate to dryness under vacuum.

    • Reconstitute the residue in 100 μL of the initial mobile phase.[3]

  • Liquid Chromatography:

    • Column: Agilent Zorbax XDB-C8 (2.1 × 50 mm, 5 μm).[3]

    • Mobile Phase: Not specified.

    • Flow Rate: Not specified.

    • Injection Volume: 15 μL.[3]

  • Mass Spectrometry:

    • Instrument: Agilent 1100 series G1946D mass spectrometer.[3]

    • Ionization: Electrospray Ionization (ESI).[3]

    • Detection: Selected Ion Monitoring (SIM).[3]

Visualizing the Workflow

To better illustrate the analytical process, the following diagram outlines a typical workflow for glyburide analysis using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc Liquid Chromatography (Separation) reconstitution->lc ms Mass Spectrometry (Detection & Quantification) lc->ms integration Peak Integration ms->integration calibration Calibration Curve (Ratio of Analyte/IS) integration->calibration quantification Concentration Determination calibration->quantification

Caption: General workflow for glyburide analysis using an internal standard.

Discussion and Conclusion

The choice between a stable isotope-labeled internal standard like this compound and a structural analog such as glipizide or gliclazide depends on several factors, including the desired level of accuracy, cost, and availability.

This compound offers the most robust and reliable approach.[1] Its identical chemical structure and physicochemical properties to the analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.[1] This leads to higher precision and accuracy in the analytical results.[2]

Glipizide and Gliclazide , while structurally similar to glyburide, have different retention times and may exhibit slightly different ionization efficiencies.[3][4] This can potentially lead to less effective compensation for matrix effects compared to a stable isotope-labeled standard. However, they can still provide acceptable results, particularly when a stable isotope-labeled standard is not available or is cost-prohibitive. The data presented shows that methods using these analogs can achieve good sensitivity and precision.[3][4]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Glyburide-d11 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical methods for the quantification of Glyburide, utilizing its deuterated internal standard, Glyburide-d11: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). The selection of an appropriate analytical method is critical for accurate pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document summarizes the performance of these techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific needs.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the key quantitative performance parameters for each analytical method based on published validation data. This compound is a suitable internal standard for LC-MS/MS, offering high precision and accuracy. For HPLC-UV and ELISA, while a deuterated standard is not distinguishable, the data presented reflects the method's performance for the parent drug, Glyburide (Glibenclamide).

ParameterLC-MS/MS with this compoundHPLC-UVELISA
Linearity Range 1.02 - 410 ng/mL[1]10 - 70 µg/mL[2]0.156 - 10 ng/mL[3]
Lower Limit of Quantification (LLOQ) 1.02 ng/mL[1]0.5 µg/mL[2]0.094 ng/mL[3]
Intra-day Precision (%RSD) < 12%[1]0.72%[2]< 8%[3]
Inter-day Precision (%RSD) < 14%[1]Not Reported< 10%[3]
Accuracy (% Recovery) 91% - 110%[1]99.22 ± 1.07%[2]Not specified, but generally 80-120% for ELISAs[4]
Specificity/Selectivity High (mass-based detection)Moderate (retention time-based)High (antibody-antigen binding)
Sample Volume ~0.1 - 0.5 mLVariable, typically higher than LC-MS/MS~0.1 mL
Throughput HighModerateHigh

Experimental Protocols

LC-MS/MS Method for Glyburide Quantification

This method offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies. The use of a stable isotope-labeled internal standard like this compound corrects for matrix effects and variations in sample processing and instrument response.

Sample Preparation:

  • To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Glyburide: Precursor ion > Product ion (e.g., m/z 494.1 > 369.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 505.1 > 380.1)

HPLC-UV Method for Glibenclamide (Glyburide) Quantification

This method is widely accessible and cost-effective, suitable for routine analysis and quality control of pharmaceutical formulations. It is less sensitive than LC-MS/MS and cannot differentiate between Glyburide and this compound.

Sample Preparation:

  • For tablet dosage forms, grind a tablet to a fine powder.

  • Dissolve a portion of the powder equivalent to a known amount of Glibenclamide in a suitable solvent like methanol.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm filter before injection.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of acetonitrile and 20 mM ammonium acetate buffer (pH 4.5) in a 60:40 v/v ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 300 nm.[2]

  • Injection Volume: 20 µL.[2]

ELISA Method for Glyburide Quantification

ELISA offers a high-throughput platform for screening a large number of samples and does not require extensive sample preparation or sophisticated instrumentation. The performance characteristics are highly dependent on the specific kit used. The following is a general protocol for a competitive ELISA.

Assay Procedure:

  • Prepare standards and samples.

  • Add a fixed amount of Glyburide-HRP conjugate to each well of a microplate pre-coated with anti-Glyburide antibodies.

  • Add standards or samples to the wells and incubate. During this incubation, the free Glyburide in the sample competes with the Glyburide-HRP conjugate for binding to the immobilized antibodies.

  • Wash the plate to remove unbound components.

  • Add a substrate solution (e.g., TMB). The enzyme on the bound conjugate will catalyze a color change.

  • Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of Glyburide in the sample.

Mandatory Visualizations

Glyburide Metabolic Pathway

Glyburide_Metabolism Glyburide Glyburide M1 4-trans-hydroxycyclohexyl Glyburide (M1) (Active) Glyburide->M1 CYP2C9, CYP3A4 M2b 3-cis-hydroxycyclohexyl Glyburide (M2b) (Active) Glyburide->M2b CYP2C9, CYP3A4

Caption: Metabolic conversion of Glyburide to its active metabolites.

Glyburide Mechanism of Action: Insulin Secretion

Glyburide_MoA cluster_pancreatic_beta_cell Pancreatic Beta-Cell Glyburide Glyburide SUR1 SUR1 Receptor Glyburide->SUR1 Binds to K_ATP_Channel ATP-sensitive K+ Channel SUR1->K_ATP_Channel Closes Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Triggers Insulin_Release Insulin Release Ca_Influx->Insulin_Release Stimulates

Caption: Glyburide's mechanism of stimulating insulin release.

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow Sample Plasma Sample Spike Spike with This compound IS Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject

Caption: Workflow for sample preparation in LC-MS/MS analysis.

References

Inter-laboratory Variability in Glyburide Quantification Utilizing Glyburide-d11 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of glyburide (also known as glibenclamide), a potent sulfonylurea medication for type 2 diabetes, is critical in both clinical and research settings. The use of a stable isotope-labeled internal standard, such as Glyburide-d11, is a widely accepted practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to minimize analytical variability. This guide provides a comparative overview of the performance of such methods across different studies, highlighting the expected inter-laboratory variability and detailing the experimental protocols employed.

Comparative Analysis of Method Performance

Study / LaboratoryAnalyteLLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Deviation)Internal Standard
Study A [1][2]Glyburide1.02< 14%< 14%86% to 114%This compound
Study B [3]Glyburide0.25< 15%< 15%-10.1% to 14.3%Glipizide
Study C [4]Glyburide5Not ReportedNot ReportedNot ReportedThis compound

Note: LLOQ refers to the Lower Limit of Quantification. %CV represents the Coefficient of Variation. % Deviation is the deviation from the nominal concentration. While Study B utilized Glipizide as an internal standard, its performance data is included for comparative purposes due to the similar analytical challenges.

Experimental Workflow for Glyburide Quantification

The following diagram illustrates a typical experimental workflow for the quantification of glyburide in biological matrices using LC-MS/MS with this compound as an internal standard.

Glyburide_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma/Urine Sample Spike Spike with this compound (IS) Sample->Spike Add IS Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC System Evaporation->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Glyburide / this compound) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Report Concentration Calibration->Result

Figure 1: General workflow for glyburide quantification.

Detailed Experimental Protocols

The methodologies presented here are a synthesis of common practices from published studies for the quantification of glyburide in human plasma using LC-MS/MS.

I. Sample Preparation (Protein Precipitation)
  • Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the calibration range, e.g., 200 ng/mL in methanol) to each plasma sample, calibrator, and quality control sample.

  • Vortexing: Briefly vortex the samples for approximately 10 seconds.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and Transfer: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

II. Liquid Chromatography Parameters
  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0.0-0.5 min: 30% B

    • 0.5-2.0 min: 30% to 90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90% to 30% B

    • 2.6-3.5 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

III. Mass Spectrometry Parameters
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Glyburide: Q1: 494.2 m/z → Q3: 369.2 m/z

    • This compound: Q1: 505.2 m/z → Q3: 380.2 m/z

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Disclaimer: These protocols are provided as a general guide. Specific parameters may need to be optimized for different instrumentation and laboratory conditions.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods for glyburide quantification provides high precision and accuracy, as demonstrated by the low coefficients of variation and acceptable deviation from nominal values reported in various studies. While direct inter-laboratory comparison data is limited, the consistency in the performance of validated methods suggests that with standardized protocols, inter-laboratory variability can be well-controlled. For researchers and drug development professionals, the adoption of such robust, validated methods is paramount for generating reliable and reproducible data.

References

Navigating the Matrix: A Comparative Guide to Glyburide-d11 Extraction from Plasma and Urine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic compounds and their metabolites from biological matrices is paramount. This guide provides a comparative assessment of common extraction methods for Glyburide-d11, a deuterated internal standard for the anti-diabetic drug Glyburide, from human plasma and urine. We delve into the experimental protocols and recovery efficiencies of Protein Precipitation and Solid-Phase Extraction for plasma, and Liquid-Liquid Extraction for urine, offering data-driven insights to inform your analytical workflows.

At a Glance: Extraction Recovery Comparison

The selection of an appropriate extraction method is a critical step in bioanalytical method development, directly impacting the accuracy, precision, and sensitivity of downstream analyses such as liquid chromatography-mass spectrometry (LC-MS). The following table summarizes the reported extraction recovery efficiencies for this compound from plasma and urine using different techniques.

Biological MatrixExtraction MethodAnalyteAverage Recovery (%)Reference
PlasmaProtein PrecipitationGlyburide87 - 99%[1]
PlasmaSolid-Phase ExtractionGlimepiride*~100%[2][3]
UrineLiquid-Liquid ExtractionGlyburide85 - 95%[1]

*Data for Glimepiride, a structurally similar sulfonylurea, is provided as a reference for the expected high recovery of this compound using an optimized SPE method.

In-Depth Experimental Protocols

Reproducibility and reliability are the cornerstones of robust analytical data. Here, we provide detailed experimental protocols for the three extraction methods discussed.

Protein Precipitation for Plasma Samples

Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples, making it a popular choice for high-throughput applications.

Protocol:

  • To 400 µL of human plasma, add 10 µL of this compound internal standard solution.

  • Vortex the sample for 1 minute.

  • Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid to precipitate the proteins.[1]

  • Vortex the mixture vigorously for 3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 120 µL of a 50:50 (v/v) solution of 5 mM ammonium acetate buffer (pH 5.0) and methanol.[1]

  • The sample is now ready for LC-MS analysis.

G cluster_plasma_ppt Protein Precipitation Workflow for Plasma plasma 400 µL Plasma + 10 µL this compound IS vortex1 Vortex (1 min) plasma->vortex1 ppt_reagent Add 1.2 mL Acetonitrile (0.1% Formic Acid) vortex1->ppt_reagent vortex2 Vortex (3 min) ppt_reagent->vortex2 centrifuge Centrifuge (12,000 x g, 15 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in 120 µL (50:50 Buffer:Methanol) dry->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Protein Precipitation Workflow for this compound from Plasma.

Solid-Phase Extraction (SPE) for Plasma Samples

Solid-phase extraction offers a more selective approach to sample cleanup compared to protein precipitation, often resulting in cleaner extracts and reduced matrix effects. The following is a generalized protocol based on common practices for structurally similar analytes using C18 cartridges.

Protocol:

  • Conditioning: Pass 1 mL of methanol through a C18 SPE cartridge, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Sample Loading: Dilute 100 µL of plasma with 100 µL of 0.4% trifluoroacetic acid, add the internal standard, and load the mixture onto the conditioned and equilibrated SPE cartridge.[2][3]

  • Washing: Wash the cartridge with 1 mL of water to remove hydrophilic impurities.

  • Elution: Elute the this compound with 1 mL of a methanol-based solvent (e.g., methanol with 3% acetic acid or a mixture of methylene chloride and methanol).[2][4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS analysis.

G cluster_plasma_spe Solid-Phase Extraction Workflow for Plasma condition Condition Cartridge (Methanol, Water) equilibrate Equilibrate Cartridge (0.1% Formic Acid) condition->equilibrate load Load Pre-treated Plasma Sample equilibrate->load wash Wash Cartridge (Water) load->wash elute Elute this compound (Methanol-based solvent) wash->elute dry_reconstitute Evaporate & Reconstitute elute->dry_reconstitute analysis LC-MS Analysis dry_reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for this compound from Plasma.

Liquid-Liquid Extraction (LLE) for Urine Samples

Liquid-liquid extraction is a classic and effective technique for isolating analytes from complex aqueous matrices like urine based on their differential solubility in immiscible liquids.

Protocol:

  • To 400 µL of urine, add 10 µL of this compound internal standard solution.

  • Vortex the sample for 1 minute.

  • Add 1.0 mL of ethyl acetate.[1]

  • Shake the mixture vigorously for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the layers.[1]

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction process (steps 3-6) on the remaining aqueous layer and combine the organic extracts.

  • Evaporate the combined extracts to dryness in an analytical evaporator.[1]

  • Reconstitute the residue in 120 µL of a 50:50 (v/v) solution of 5 mM ammonium acetate buffer (pH 5.0) and methanol.[1]

  • The sample is now ready for LC-MS analysis.

G cluster_urine_lle Liquid-Liquid Extraction Workflow for Urine urine 400 µL Urine + 10 µL this compound IS vortex1 Vortex (1 min) urine->vortex1 add_solvent Add 1.0 mL Ethyl Acetate vortex1->add_solvent shake Shake (3 min) add_solvent->shake centrifuge Centrifuge (12,000 x g, 15 min, 4°C) shake->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic repeat_extraction Repeat Extraction transfer_organic->repeat_extraction combine_evaporate Combine & Evaporate repeat_extraction->combine_evaporate reconstitute Reconstitute in 120 µL (50:50 Buffer:Methanol) combine_evaporate->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow for this compound from Urine.

Concluding Remarks

The choice of extraction method for this compound from plasma and urine is contingent on the specific requirements of the assay, including desired sample cleanliness, throughput needs, and available instrumentation. Protein precipitation offers a rapid and high-recovery option for plasma, while solid-phase extraction provides a more thorough cleanup, potentially reducing matrix effects and improving assay sensitivity. For urine samples, liquid-liquid extraction stands as a robust and effective method with high recovery rates. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to make an informed decision for their bioanalytical studies involving Glyburide.

References

A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The U.S. Food and Drug Administration (FDA) provides rigorous guidelines for the validation of bioanalytical methods, a cornerstone for ensuring data quality in regulatory submissions.[1] A critical element in this process is the proper selection and use of an internal standard (IS) to ensure the accuracy and precision of the quantification of analytes in biological matrices.[1] This guide offers a comparative overview of the FDA's recommendations, with a focus on the two primary types of internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS): Stable Isotope-Labeled (SIL) internal standards and analog internal standards.

Core Principles of Bioanalytical Method Validation

The FDA's "Bioanalytical Method Validation Guidance for Industry," issued in May 2018, and the internationally harmonized ICH M10 guidance from November 2022, outline the fundamental parameters that must be evaluated to demonstrate a method is fit for its intended purpose.[1] These validation steps are crucial for ensuring the reliability of data submitted for new drug applications.[1]

Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value.[1]

  • Precision: The degree of agreement among a series of measurements.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]

  • Sensitivity: The lowest concentration of an analyte that can be measured with acceptable accuracy and precision (Lower Limit of Quantification, LLOQ).[3]

  • Matrix Effect: The alteration of analyte response due to the presence of interfering components in the biological matrix.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.

Choosing Your Internal Standard: A Critical Decision

The choice of an internal standard is a pivotal decision that significantly influences the validation process and the overall reliability of the bioanalytical method. An ideal internal standard should mimic the analyte's behavior throughout sample processing and analysis.[4] The two most common types of internal standards are Stable Isotope-Labeled (SIL) and analog internal standards.

Stable Isotope-Labeled (SIL) Internal Standards are considered the "gold standard" in quantitative bioanalysis.[4] These are molecules where one or more atoms of the analyte have been replaced with a stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5] This makes them chemically and physically almost identical to the analyte.

Analog Internal Standards are structurally similar to the analyte but are not isotopically labeled.[4] They are often used when a SIL-IS is not commercially available or is prohibitively expensive to synthesize.[4]

The following diagram illustrates the decision-making process for selecting an appropriate internal standard:

G start Start: Need for an Internal Standard is_sil_available Is a Stable Isotope-Labeled (SIL) IS Available? start->is_sil_available use_sil Use SIL IS is_sil_available->use_sil Yes is_analog_available Is a Structural Analog IS Available? is_sil_available->is_analog_available No validate Proceed with Full Method Validation use_sil->validate use_analog Use Analog IS is_analog_available->use_analog Yes re_evaluate Re-evaluate Method or Synthesize Custom IS is_analog_available->re_evaluate No use_analog->validate re_evaluate->validate

Decision tree for selecting an appropriate internal standard.

Quantitative Comparison of SIL and Analog Internal Standards

The choice between a SIL and an analog internal standard can have a tangible impact on the performance of a bioanalytical method. The following tables summarize experimental data from studies comparing the two types of internal standards for the quantification of various drugs.

Table 1: Comparison of Validation Parameters for Tacrolimus using SIL and Analog IS

Validation ParameterStable Isotope-Labeled (SIL) IS (TAC¹³C,D₂)Structural Analog IS (Ascomycin)
Imprecision (% CV) < 3.09%< 3.63%
Accuracy 99.55 - 100.63%97.35 - 101.71%
Absolute Recovery 78.37%75.66%
Matrix Effect Compensation 0.89%-0.97%
Data from a study on the LC-MS/MS determination of tacrolimus in whole blood samples.[6]

Table 2: Performance Comparison for Everolimus Quantification

Performance CharacteristicStable Isotope-Labeled (SIL) IS (everolimus-d4)Structural Analog IS (32-desmethoxyrapamycin)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (% CV) 4.3% - 7.2%4.3% - 7.2%
Comparison Slope (vs. independent method) 0.950.83
Data from a study comparing internal standards for everolimus quantification by LC-MS/MS.[7]

Detailed Experimental Protocols

Adherence to detailed experimental protocols is essential for a successful bioanalytical method validation. The following sections outline the methodologies for key validation experiments as per FDA guidelines.

Experimental Workflow for Bioanalytical Method Validation

The overall workflow for validating a bioanalytical method using an internal standard involves several interconnected stages, from method development to the analysis of study samples.

G cluster_dev Method Development cluster_val Method Validation cluster_analysis Study Sample Analysis dev_start Define Analyte and Matrix select_is Select Internal Standard (SIL or Analog) dev_start->select_is optimize_lcms Optimize LC-MS/MS Conditions select_is->optimize_lcms prep_cal_qc Prepare Calibration Standards & QCs optimize_lcms->prep_cal_qc run_val_batches Run Validation Batches (Accuracy, Precision, etc.) prep_cal_qc->run_val_batches eval_data Evaluate Data Against Acceptance Criteria run_val_batches->eval_data process_samples Process Study Samples with IS eval_data->process_samples analyze_samples Analyze Samples with Validated Method process_samples->analyze_samples report_results Report Concentrations analyze_samples->report_results

Workflow for bioanalytical method validation with an internal standard.
Accuracy and Precision

Objective: To determine the closeness of measured concentrations to the nominal concentrations and the reproducibility of the measurements.[1]

Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (within 3x of LLOQ)

    • Mid QC

    • High QC[1]

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.[1]

  • Calculate the accuracy (% bias) and precision (% coefficient of variation, CV).[1]

Acceptance Criteria:

  • The mean value should be within ±15% of the nominal value for each QC level, except for the LLOQ, which should be within ±20%.

  • The precision (%CV) should not exceed 15% for each QC level, except for the LLOQ, where it should not exceed 20%.

Selectivity

Objective: To ensure the method can accurately measure the analyte without interference from other components in the matrix.

Protocol:

  • Obtain blank matrix samples from at least six different sources.

  • Analyze the blank samples to check for any interfering peaks at the retention time of the analyte and internal standard.

  • Spike the blank matrix samples at the LLOQ and analyze to ensure no significant interference.

Acceptance Criteria:

  • The response of interfering peaks in the blank matrix should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the internal standard.[3]

Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.

Protocol:

  • Extract blank matrix from at least six different sources.

  • Prepare two sets of samples:

    • Set A: Analyte and internal standard spiked into the post-extraction supernatant of the blank matrix.

    • Set B: Analyte and internal standard in the reconstitution solvent.

  • Calculate the matrix factor (MF) by comparing the peak areas of Set A to Set B.

  • The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.

Acceptance Criteria:

  • The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%.

By adhering to these rigorous validation guidelines and making informed decisions about internal standard selection, researchers can ensure the generation of high-quality, reliable bioanalytical data that meets regulatory expectations and contributes to the successful development of new therapies.

References

Safety Operating Guide

Proper Disposal of Glyburide-d11: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Glyburide-d11, a deuterated form of the sulfonylurea drug Glyburide, requires careful handling and disposal due to its potential health hazards. Although not classified as a hazardous waste by the Environmental Protection Agency (EPA), Glyburide is recognized by the National Institute for Occupational Safety and Health (NIOSH) as a hazardous drug, necessitating specific disposal procedures to ensure the safety of personnel and the environment.

Understanding the Regulatory and Safety Landscape

This compound does not appear on the EPA's P or U lists of hazardous wastes. This means its disposal is not regulated under the stringent guidelines for listed hazardous materials at the federal level. However, the active ingredient, Glyburide, is classified with the hazard statement H361, indicating it is "Suspected of damaging fertility or the unborn child." Due to this reproductive toxicity, Glyburide is included on the NIOSH list of hazardous drugs. This designation underscores the importance of handling and disposing of this compound with care to minimize occupational exposure.

Waste that is not federally classified as hazardous but may pose a risk to health or the environment is often termed "non-RCRA hazardous waste." The recommended disposal method for this category of pharmaceutical waste is incineration to ensure the complete destruction of the active compounds.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This protocol is designed to comply with general laboratory safety standards and best practices for handling non-RCRA hazardous pharmaceuticals.

1. Waste Identification and Segregation:

  • Identify: All materials contaminated with this compound must be treated as hazardous pharmaceutical waste. This includes unused or expired pure compounds, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., vials, pipette tips, weighing boats) that has come into direct contact with the substance.

  • Segregate: This waste must be kept separate from general laboratory trash, sharps waste, and other chemical waste streams. Co-mingling of different waste types can create chemical hazards and complicate the disposal process.

2. Container Selection and Labeling:

  • Container: Use a designated, leak-proof, and sealable container for all this compound waste. For solid waste, a sturdy plastic container with a secure lid is appropriate. Liquid waste should be collected in a compatible, shatter-resistant container.

  • Labeling: The container must be clearly labeled as "Hazardous Pharmaceutical Waste for Incineration." The label should also include the name of the compound (this compound) and the primary hazard (Reproductive Toxin). Ensure the start date of waste accumulation is also recorded on the label.

3. Waste Accumulation and Storage:

  • Storage Location: The waste container should be stored in a designated satellite accumulation area within the laboratory, away from general work areas and incompatible chemicals.

  • Secure Storage: Ensure the container is kept closed at all times, except when adding waste. This minimizes the risk of spills and airborne exposure.

4. Final Disposal:

  • Professional Disposal Service: The collected this compound waste must be disposed of through a licensed hazardous waste management company that is permitted to handle and incinerate pharmaceutical waste. Do not attempt to dispose of this material in the regular trash or down the drain.

  • Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.

Key Disposal Parameters

The following table summarizes the critical information for the proper disposal of this compound.

ParameterGuideline
Waste Classification Non-RCRA Hazardous Pharmaceutical Waste
Primary Hazard Reproductive Toxin (H361)
NIOSH Hazardous Drug Yes
EPA P/U List No
Recommended Disposal Incineration
Waste Segregation Separate from general, sharps, and other chemical waste
Container Type Leak-proof, sealable, and clearly labeled
Container Labeling "Hazardous Pharmaceutical Waste for Incineration", Compound Name, Hazard

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process, from the point of generation to final disposal.

Glyburide_Disposal_Workflow A Generation of This compound Waste B Segregate from Other Waste Streams A->B C Collect in Labeled, Leak-proof Container B->C D Store in Designated Satellite Accumulation Area C->D E Arrange Pickup by Licensed Hazardous Waste Vendor D->E F Transport to Permitted Incineration Facility E->F G Final Disposal by Incineration F->G

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling Glyburide-d11

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Glyburide-d11

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting. Given that Glyburide is a potent compound, this compound should be handled with the same level of caution.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, particularly in its powdered form, strict adherence to proper PPE protocols is crucial.

PPE CategoryRecommendation
Eye Protection Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes.[1][2][3]
Hand Protection Nitrile gloves are recommended.[3] Gloves should be changed regularly and immediately if contaminated.[3]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is advised.[1][2][3]
Body Protection A lab coat or disposable gown should be worn to prevent skin contact.[3]
Occupational Exposure Limit (OEL)

An Occupational Exposure Limit (OEL) for Glyburide has been established, which should be applied to this compound as a precautionary measure.

CompoundOEL
Glyburide1.0 µg/m³[1]
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to keep airborne contamination levels below the OEL.[2][3][4]

  • Weighing and Transfer: Exercise caution to minimize the generation of dust.[1][2][5] Utilize weighing paper or a contained vessel for transfers.[3] For potent compounds, closed-system transfers are recommended where feasible.[4]

  • Spill Management: In the event of a spill, contain the source if it is safe to do so.[2][3] Clean up spills of dry solids using a damp cloth or a filtered vacuum to control dust generation.[2][3][5] The affected area should be thoroughly cleaned.[2][5] Personnel involved in cleanup should wear appropriate PPE.[2]

Storage:

  • Store the compound in a tightly sealed container as directed by the product packaging.

  • Keep the compound away from strong oxidizing agents.

  • Follow the storage temperature recommendations provided by the supplier.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

  • Waste Collection: Collect all contaminated materials, including gloves, weighing papers, and disposable labware, in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[3] Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.[3]

Experimental Protocol: Weighing and Preparing a Solution of this compound

This protocol outlines the steps for safely weighing this compound powder and preparing a stock solution.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask

  • Pipettes and pipette tips

  • Vortex mixer

  • Personal Protective Equipment (as specified in the table above)

  • Chemical fume hood

  • Hazardous waste container

Procedure:

  • Preparation:

    • Don all required PPE: lab coat, nitrile gloves, and safety goggles.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Place all necessary equipment inside the fume hood.

    • Label the volumetric flask with the compound name, concentration, solvent, and date.

  • Weighing the Compound:

    • Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Minimize any dust creation.

    • Record the exact weight of the compound.

  • Preparing the Solution:

    • Carefully transfer the weighed this compound powder into the labeled volumetric flask.

    • Add a small amount of the appropriate solvent to the flask to dissolve the powder.

    • Gently swirl the flask or use a vortex mixer at a low setting to ensure the compound is fully dissolved.

    • Once dissolved, add the solvent to the flask up to the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Cleanup and Disposal:

    • Dispose of the used weighing paper, pipette tips, and any other contaminated disposable items in the designated hazardous waste container.

    • Wipe down the spatula and any non-disposable equipment with a damp cloth and then clean thoroughly. Dispose of the cleaning materials in the hazardous waste container.

    • Wipe down the work surface inside the fume hood.

    • Remove your gloves and dispose of them in the hazardous waste container.

    • Wash your hands thoroughly with soap and water.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_waste Segregate Contaminated Waste cleanup_decon Decontaminate Surfaces & Equipment cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste per EHS Guidelines cleanup_decon->cleanup_dispose start Receiving this compound cluster_prep cluster_prep start->cluster_prep spill Spill? spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes cluster_cleanup cluster_cleanup spill->cluster_cleanup No spill_protocol->cluster_cleanup end Procedure Complete cluster_handling cluster_handling cluster_prep->cluster_handling cluster_handling->spill cluster_cleanup->end

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.